Butylguanidine monohydrochloride
Descripción
BenchChem offers high-quality Butylguanidine monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylguanidine monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-butylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H4,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYKHZQEJXPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172945 | |
| Record name | Butylguanidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19341-56-1 | |
| Record name | Guanidine, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19341-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylguanidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylguanidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylguanidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Butylguanidine Monohydrochloride: Molecular Architecture, Synthesis, and Applications in Drug Development
Executive Summary
Butylguanidine monohydrochloride (1-Butylguanidine hydrochloride) is a highly versatile aliphatic guanidine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical formulation. Characterized by a highly basic guanidino group tethered to a four-carbon hydrophobic alkyl chain, this compound exhibits unique physicochemical properties, including surfactant-like behavior and the ability to form robust hydrogen-bonded networks. This technical guide explores the structural dynamics, biological mechanisms of action, and validated synthetic protocols for butylguanidine monohydrochloride, providing actionable insights for drug development professionals.
Chemical Profile and Structural Dynamics
The molecular structure of butylguanidine monohydrochloride consists of a flexible butyl chain attached to a rigid, planar guanidinium cation. Because it is formulated as a monohydrochloride salt, the imine nitrogen is protonated, resulting in a delocalized positive charge distributed symmetrically across the three nitrogen atoms. This resonance stabilization makes the guanidinium moiety an excellent pharmacophore for interacting with biological targets such as carboxylate and phosphate groups on proteins and lipid membranes.
Quantitative Data Summary
| Property | Value | Clinical / Chemical Significance |
| Chemical Name | 1-Butylguanidine hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 19341-56-1 (Salt) / 462-69-1 (Base) | Unique identifier for API sourcing[1]. |
| Molecular Formula | C5H14ClN3 | Represents the protonated salt form. |
| Molecular Weight | 151.64 g/mol (Salt) | Low molecular weight ideal for fragment-based drug design. |
| Topological Polar Surface Area | ~64.4 Ų | Optimal for membrane interaction without compromising solubility[1]. |
| LogP (Predicted) | 0.61 | Indicates a balanced amphiphilic nature (hydrophilic head, lipophilic tail)[1]. |
Mechanisms of Action in Biological Systems
Butylguanidine and its extended alkylguanidine derivatives exhibit a multi-target mechanism of action, making them particularly valuable in the development of novel antibacterial agents and enzyme inhibitors[2].
Membrane Depolarization (Surfactant-like Activity)
The amphiphilic nature of alkylguanidines allows them to act as cationic surfactants. The positively charged guanidinium headgroup binds electrostatically to the negatively charged phospholipid headgroups of bacterial cell membranes. Concurrently, the lipophilic butyl chain inserts into the hydrophobic lipid bilayer. This dual interaction disrupts membrane integrity, leading to rapid depolarization, leakage of intracellular contents, and ultimately, bacterial cell death[3]. This mechanism is highly resilient against traditional pathways of antimicrobial resistance[2].
ATP Synthase Inhibition
Beyond membrane disruption, alkylguanidines act as potent competitive inhibitors of cellular energy machinery. They specifically target the F1 catalytic domain of ATP synthase. The guanidinium group mimics the natural arginine residues involved in phosphate binding, effectively blocking both ATP hydrolysis and ATP synthesis[4]. This targeted energy depletion is highly synergistic with the physical membrane disruption.
Diagram 1: Dual-action biological mechanism of alkylguanidines targeting membranes and ATP synthase.
Experimental Protocol: Synthesis of Butylguanidine Monohydrochloride
The synthesis of highly pure butylguanidine monohydrochloride requires precise control over nucleophilic addition to prevent the formation of di- or tri-substituted byproducts. The following self-validating protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a superior guanylating agent compared to volatile cyanamide[5].
Step-by-Step Methodology
-
Reagent Preparation & Activation:
-
Action: Suspend 1.0 equivalent of 1H-pyrazole-1-carboxamidine hydrochloride in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical. The presence of water can lead to the competitive hydrolysis of the guanylating agent into urea derivatives, drastically reducing the atom economy of the reaction.
-
-
Nucleophilic Addition:
-
Action: Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of n-butylamine dropwise over 15 minutes.
-
Causality: The nucleophilic attack of the primary aliphatic amine on the electrophilic amidine carbon is exothermic. Strict thermal control prevents the over-alkylation and formation of poly-guanylated side products.
-
-
Catalytic Coupling:
-
Action: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture. Heat the reaction to 80°C and stir for 6 hours.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the n-butylamine, enhancing its nucleophilicity without competing for the electrophilic center, thereby driving the formation of the guanidinium intermediate[5].
-
-
Precipitation & Self-Validating Isolation:
-
Action: Cool the reaction mixture to room temperature and pour it into a 10-fold excess of cold diethyl ether while stirring vigorously. Collect the resulting white precipitate via vacuum filtration.
-
Causality: This step acts as a self-validating purification system. The highly polar butylguanidine hydrochloride salt is completely insoluble in non-polar ether and precipitates instantly. Unreacted amines, pyrazole byproducts, and residual DMF remain highly soluble in the ether phase and are washed away.
-
-
Recrystallization:
-
Action: Recrystallize the crude solid from a minimal volume of boiling absolute ethanol to yield pure 1-butylguanidine monohydrochloride crystals.
-
Diagram 2: Step-by-step synthetic workflow for high-purity butylguanidine monohydrochloride.
Applications in Advanced Drug Development
Synthesis of Alkylguanidino Ureas (AGUs)
Butylguanidine is a primary scaffold for synthesizing AlkylGuanidino Ureas (AGUs). By reacting butylguanidine with various isocyanates, researchers can generate diverse libraries of AGUs. These derivatives are currently under intense investigation for their ability to combat multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Gram-negative bacteria, often showing synergistic effects when co-administered with last-resort antibiotics like colistin[3].
Pharmaceutical Formulation Surfactants
Due to its amphiphilic structure, butylguanidine can be utilized as a dual-function excipient in pharmaceutical formulations. It acts as a cationic surfactant that lowers the surface tension of aqueous solutions while simultaneously providing preservative (antimicrobial) benefits, protecting the formulation from bacterial and fungal contamination during its shelf life.
References
-
[2] Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
[3] An update on antibacterial AlkylGuanidino Ureas: Design of new derivatives, synergism with colistin and data analysis of the whole library. PubMed (NIH). Available at:[Link]
-
[4] ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews - ASM Journals. Available at:[Link]
-
[5] Facile Synthesis of Guanidine Functionalised Building Blocks. ResearchGate. Available at:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An update on antibacterial AlkylGuanidino Ureas: Design of new derivatives, synergism with colistin and data analysis of the whole library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Butylguanidine Monohydrochloride: Mechanisms of Action, Transporter Kinetics, and Protease Modulation
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
Butylguanidine monohydrochloride (BGMH) is a synthetic alkylguanidine derivative that serves as a critical pharmacological tool and structural motif in drug design. By combining a highly basic, positively charged guanidinium headgroup with a lipophilic butyl chain, BGMH acts as a versatile modulator of biological targets that recognize endogenous cationic ligands (e.g., arginine, biogenic amines). This guide dissects the trifurcated mechanism of action of BGMH: its interaction with Organic Cation Transporters (OCTs), its allosteric modulation of serine proteases, and its inhibitory effects on cation transport systems.
Core Mechanisms of Action: The "Why" and "How"
Organic Cation Transporter (OCT) Modulation
The guanidinium moiety of BGMH remains protonated at physiological pH, making it a prototypical substrate and competitive inhibitor for polyspecific organic cation transporters, particularly OCT1 and OCT2. These transporters, primarily expressed in the liver and kidneys, are responsible for the clearance of endogenous metabolites and xenobiotics.
BGMH binds to the central cavity of OCT1, where the guanidinium group forms critical electrostatic interactions and hydrogen bonds with conserved aspartate residues. Simultaneously, the butyl tail engages in hydrophobic interactions with aromatic clefts within the transporter pore. This dual-interaction mode results in distinct binding kinetics compared to smaller cations, effectively altering the transport of co-administered cationic drugs and endogenous ligands like Prostaglandin E2[1].
Serine Protease (Trypsin) S1 Pocket Occupation
In enzymology, BGMH is a highly characterized modulator of trypsin-like serine proteases. Trypsin typically cleaves peptides at the C-terminal side of lysine or arginine residues. The S1 specificity pocket of trypsin contains a negatively charged Asp189 residue at its base, which optimally accommodates the guanidinium group of arginine.
BGMH acts as a structural mimic of the arginine side chain. Interestingly, while it acts as a competitive inhibitor for standard substrates, BGMH functions as a potent activator for "inverse substrates" (e.g., p-amidinophenyl acetylglycinate)[2]. By occupying the S1 pocket, the butylguanidine molecule induces a conformational shift that optimally aligns the catalytic triad (His57, Asp102, Ser195) with the ester bond of the inverse substrate, dramatically enhancing the catalytic efficiency ( kcat/Km )[2].
Cation Channel and Transporter Blockade
Beyond mammalian systems, alkylguanidines like BGMH are potent inhibitors of potassium ( K+ ) and rubidium ( Rb+ ) transport in biological membranes, such as those found in isolated plant roots[3]. The mechanism involves the positively charged guanidinium group interacting with the cation carrier/channel, while the hydrophobic butyl chain intercalates into the lipid bilayer. This creates a steric block that prevents ion translocation. The inhibitory potency is directly proportional to the alkyl chain length, with butylguanidine exhibiting moderate inhibition compared to longer-chain analogs like octylguanidine[3].
Visualizing the Mechanistic Pathways
Fig 1. Trifurcated mechanism of action of Butylguanidine Monohydrochloride across biological targets.
Experimental Protocols & Self-Validating Workflows
To ensure scientific rigor, the following protocols detail the exact methodologies for validating BGMH's mechanism of action. These workflows are designed as self-validating systems, incorporating internal controls to confirm causality rather than mere correlation.
Protocol 1: Surface Plasmon Resonance (SPR) for OCT1 Binding Kinetics
Objective: To quantify the association ( ka ) and dissociation ( kd ) rates of BGMH binding to immobilized OCT1. Rationale: SPR provides real-time, label-free kinetic data. By immobilizing the transporter and flowing BGMH as the analyte, we isolate the direct physical interaction from secondary cellular effects.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a Streptavidin (SA) hydrogel sensor chip. Block inactive sites with 0.4% biotin to prevent non-specific binding, establishing a zero-interaction baseline.
-
Ligand Immobilization: Flow biotinylated OCT1 over the sample flow cells until a stable baseline is achieved. Use a reference flow cell without OCT1 to subtract bulk refractive index changes.
-
Analyte Injection: Prepare a concentration gradient of BGMH (10 µM to 500 µM) in running buffer (HEPES-buffered saline, pH 7.4). Inject BGMH at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Regeneration: Wash the chip with a mild acidic solution (10 mM Glycine-HCl, pH 2.5) to dissociate bound BGMH without denaturing the immobilized protein.
-
Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the affinity constant ( KD ).
Fig 2. Step-by-step SPR workflow for determining BGMH-OCT1 binding kinetics.
Protocol 2: Trypsin Kinetic Assay using Inverse Substrates
Objective: To demonstrate the allosteric activation of trypsin by BGMH. Rationale: Using an inverse substrate (p-amidinophenyl acetylglycinate) ensures that the S1 pocket is vacant. BGMH can then bind to the S1 pocket, and its effect on the hydrolysis rate of the inverse substrate will confirm its role as an activator[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 20 mM CaCl2 to stabilize the trypsin structure.
-
Enzyme/Modulator Incubation: Incubate bovine pancreatic trypsin (10 nM) with varying concentrations of BGMH (0 to 10 mM) for 10 minutes at 25°C to reach binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding the inverse substrate, p-amidinophenyl acetylglycinate (100 µM).
-
Spectrophotometric Monitoring: Continuously monitor the release of the p-amidinophenol leaving group at 295 nm using a UV-Vis spectrophotometer.
-
Kinetic Parameter Calculation: Plot the initial velocities against BGMH concentration. Calculate the apparent kcat and Km using Michaelis-Menten kinetics to quantify the degree of activation.
Quantitative Data Summary
The following table synthesizes the comparative binding and inhibitory metrics of alkylguanidines, highlighting the specific physicochemical positioning of BGMH. The data illustrates how the 4-carbon chain of BGMH provides an optimal balance of solubility and hydrophobic anchoring compared to its analogs.
| Compound | Alkyl Chain Length | Trypsin Activation ( KA , mM)* | Rb+ Transport Inhibition ( IC50 , µM)** | OCT1 Binding Affinity ( KD ) |
| Guanidine | 0 | 15.2 | >1000 | Low Affinity |
| Ethylguanidine | 2 | 8.4 | ~500 | Moderate |
| Butylguanidine | 4 | 2.1 | ~150 | High |
| Hexylguanidine | 6 | N/A | 50 | Very High |
| Octylguanidine | 8 | N/A | 50 | Very High |
* Activation constant for tryptic hydrolysis of inverse substrates[2]. ** Inhibition of Rb+ uptake in isolated biological membranes[3].
References
-
Title: Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 Source: NIH URL: [Link]
-
Title: Essential Roles of Alkylammonium and Alkylguanidinium Ions in Trypsin-Catalyzed Hydrolysis of Acetylglycine Esters: Enhancement of Catalytic Efficiency Analyzed by the Use of “Inverse Substrates” Source: J-Stage URL: [Link]
-
Title: Alkylguanidines as inhibitors of K transport in isolated barley roots Source: NIH / PubMed URL: [Link]
Sources
- 1. Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Roles of Alkylammonium and Alkylguanidinium Ions in Trypsin-Catalyzed Hydrolysis of Acetylglycine Esters: Enhancement of Catalytic Efficiency Analyzed by the Use of “Inverse Substrates” [jstage.jst.go.jp]
- 3. Alkylguanidines as inhibitors of k transport in isolated barley roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Butylguanidine monohydrochloride
An In-Depth Technical Guide to the Biological Activity of Butylguanidine (Buformin)
Abstract
Butylguanidine, known pharmaceutically as Buformin, is a member of the biguanide class of drugs, a family historically pivotal in the management of type 2 diabetes mellitus. While its clinical use has been largely superseded by metformin due to a higher risk of lactic acidosis, the potent biological activity of butylguanidine continues to make it a subject of significant interest for researchers, particularly in the fields of metabolism and oncology. This guide provides a detailed examination of the molecular mechanisms underpinning butylguanidine's effects, focusing on its primary action as an inhibitor of mitochondrial respiratory chain complex I. This inhibition triggers a cascade of metabolic events, most notably the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. We will explore the downstream consequences of AMPK activation, including the suppression of hepatic gluconeogenesis and inhibition of mTOR signaling. Furthermore, this document furnishes detailed, field-proven experimental protocols for investigating these biological activities, offering a practical resource for scientists in drug discovery and development.
Section 1: Introduction to Butylguanidine and the Biguanide Class
The story of biguanides begins with the discovery of glucose-lowering compounds in the plant Galega officinalis (goat's rue), which was used in traditional European medicine for centuries.[1] This led to the synthesis of several guanidine derivatives, including metformin, phenformin, and butylguanidine (buformin), which were developed as oral hypoglycemic agents in the 1950s.[2]
Chemical Identity and Structure
Butylguanidine (Buformin) is chemically designated as 2-butyl-1-(diaminomethylidene)guanidine. Its structure is characterized by a butyl group attached to the biguanide moiety. This alkyl side chain is a key determinant of its biological properties, influencing its lipophilicity and potency relative to other biguanides.
Comparative Overview: Butylguanidine in Relation to Metformin and Phenformin
The biguanide family shares a core mechanism of action, but variations in their chemical structure lead to significant differences in their pharmacokinetic and safety profiles.[3] Butylguanidine and phenformin are considerably more lipophilic than metformin.[2] This increased lipophilicity is believed to facilitate passive diffusion across cellular membranes, contributing to their higher potency in inhibiting mitochondrial respiration.[2][3] However, this enhanced potency is also linked to a greater risk of lactic acidosis, a serious metabolic complication that led to the withdrawal of phenformin and buformin from clinical use in most countries in the 1970s.[2][3][4]
| Compound | Relative Potency | Lipophilicity | Relative Risk of Lactic Acidosis |
| Metformin | Low | Low | Low |
| Butylguanidine (Buformin) | Intermediate | High | High |
| Phenformin | High | High | Very High |
| A comparative summary of key properties of the three main biguanide drugs.[2][3] |
Section 2: Core Mechanism of Action: Mitochondrial Respiration and Energy Homeostasis
The primary and most widely accepted mechanism of action for all biguanides is the inhibition of the mitochondrial respiratory chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[2][3][5] This event is the upstream trigger for the cascade of metabolic changes associated with these drugs.
Primary Target: Inhibition of Mitochondrial Respiratory Chain Complex I
Biguanides, as cationic molecules, accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential.[6] Here, they directly inhibit the function of Complex I.[2][7][8]
Causality Behind Inhibition : The precise molecular interaction is still debated, but it is understood that biguanides disrupt the electron flow from NADH to ubiquinone. This blockage impairs the pumping of protons across the inner mitochondrial membrane, which in turn curtails the synthesis of ATP via oxidative phosphorylation.[9][10] The direct consequences are a decrease in cellular ATP production and a corresponding increase in the cellular ratio of AMP to ATP.[2][9][11]
The Central Role of AMP-Activated Protein Kinase (AMPK) Activation
The shift in the cellular energy charge (i.e., the increased AMP/ATP ratio) is sensed by AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[3][7][9] An elevated AMP concentration allosterically activates AMPK, which is further enhanced by phosphorylation of its α-subunit at threonine-172 by upstream kinases like Liver Kinase B1 (LKB1).[8][9][11]
Why AMPK is a "Master Regulator" : Once activated by energy stress, AMPK works to restore cellular energy balance by switching off ATP-consuming anabolic pathways (like protein and fatty acid synthesis) and switching on ATP-producing catabolic pathways (like fatty acid oxidation and glucose uptake).[9]
Downstream Effects of AMPK Activation
The activation of AMPK by butylguanidine leads to several key metabolic outcomes:
-
Inhibition of Hepatic Gluconeogenesis : In the liver, AMPK activation is a primary mechanism for the anti-hyperglycemic effect of biguanides.[2][9][12] Activated AMPK phosphorylates and inhibits key enzymes and transcription factors involved in the synthesis of glucose, thereby reducing hepatic glucose output.[2]
-
Increased Peripheral Glucose Uptake : Biguanides enhance glucose uptake in peripheral tissues like skeletal muscle.[12] This effect is partly mediated by AMPK, which can promote the translocation of GLUT4 glucose transporters to the cell surface.
-
Inhibition of mTOR Signaling : AMPK can phosphorylate and inhibit components of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[2][9] This inhibitory link is a key reason for the significant interest in biguanides, including butylguanidine, as potential anti-cancer agents.[2][5][13]
Caption: Core signaling pathway of Butylguanidine (Buformin).
Section 3: Therapeutic Applications and Biological Effects
Management of Type 2 Diabetes Mellitus
Like other biguanides, butylguanidine effectively lowers blood glucose levels in individuals with type 2 diabetes.[2] A key advantage of this class of drugs is that they reduce hyperglycemia primarily by decreasing hepatic glucose production and increasing insulin sensitivity, rather than by stimulating insulin secretion.[1][12] This mechanism of action means they are unlikely to cause hypoglycemia when used as monotherapy.[1][12]
Emerging Applications in Oncology
There is a growing body of preclinical evidence suggesting that biguanides possess anti-cancer properties.[2][5][13] The more potent biguanides, phenformin and buformin, have often shown stronger anti-tumor effects than metformin in these studies.[2][7] The proposed anti-cancer mechanisms are twofold:
-
AMPK-dependent effects : Inhibition of the mTOR pathway curtails cancer cell proliferation.[2][9]
-
AMPK-independent effects : At higher concentrations, the profound energy stress caused by Complex I inhibition can lead to ATP depletion and subsequent apoptosis in cancer cells, particularly those with existing metabolic vulnerabilities.[10]
Other Potential Therapeutic Areas
Research has explored the effects of biguanides in other conditions. For example, in an in vitro model of Graves' Orbitopathy, metformin and phenformin demonstrated anti-adipogenic and anti-inflammatory effects in orbital fibroblasts, suggesting a potential therapeutic application.[14]
Section 4: Experimental Protocols for Studying Butylguanidine's Biological Activity
To rigorously investigate the biological activity of butylguanidine, a series of well-controlled in vitro experiments are essential. The following protocols are designed as self-validating systems.
Caption: General experimental workflow for studying Butylguanidine.
In Vitro Assessment of Mitochondrial Respiration
This protocol measures the effect of butylguanidine on cellular oxygen consumption, a direct indicator of mitochondrial respiratory chain activity.
-
Objective : To quantify the inhibition of Complex I-mediated respiration.
-
Methodology : Seahorse XF Analyzer (or similar respirometry system).
-
Step-by-Step Protocol :
-
Cell Seeding : Plate cells (e.g., HepG2 liver cells or a relevant cancer cell line) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Drug Preparation : Prepare a dose-response range of Butylguanidine monohydrochloride. Also prepare stocks of known mitochondrial inhibitors for control purposes: Rotenone/Antimycin A (Complex I/III inhibitors), Oligomycin (ATP synthase inhibitor), and FCCP (a protonophore used to measure maximal respiration).
-
Assay Execution : a. Replace the growth medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay. b. Load the prepared compounds into the injection ports of the sensor cartridge. A typical injection strategy would be: Port A - Butylguanidine (or vehicle control), Port B - Oligomycin, Port C - FCCP, Port D - Rotenone & Antimycin A. c. Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after each injection.
-
Data Analysis : Normalize OCR data to cell number. Analyze the basal respiration rate after butylguanidine injection.
-
-
Trustworthiness (Self-Validation) : The inclusion of known inhibitors validates the assay. A significant drop in OCR after butylguanidine injection, similar to the effect of the known Complex I inhibitor rotenone, provides strong evidence of on-target activity.
Western Blot Analysis of AMPK Pathway Activation
This protocol is used to detect the activation of AMPK and its downstream signaling.
-
Objective : To confirm that butylguanidine-induced energy stress leads to the phosphorylation and activation of AMPK.
-
Methodology : SDS-PAGE and Western Blotting.
-
Step-by-Step Protocol :
-
Cell Treatment : Culture cells to ~80% confluency and treat with various concentrations of butylguanidine for a specified time (e.g., 18 hours).[10]
-
Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification : Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : a. Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
- Phospho-AMPKα (Thr172) - to detect the activated form.
- Total AMPKα - to show the total amount of the protein.
- Phospho-Acetyl-CoA Carboxylase (ACC) - a well-characterized downstream target of AMPK.
- β-Actin or GAPDH - as a loading control. c. Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein.
-
-
Trustworthiness (Self-Validation) : The protocol is self-validating through the use of multiple controls. The loading control (β-Actin) confirms equal protein loading. Comparing the phospho-AMPK signal to the total AMPK signal provides a reliable measure of activation, controlling for any changes in total protein expression.
Section 5: Pharmacokinetics and Safety Profile
The Risk of Lactic Acidosis: A Key Differentiating Factor
The most critical aspect of butylguanidine's safety profile is the risk of lactic acidosis.[2] This occurs when lactate production overwhelms the body's clearance capacity. Biguanides contribute to this by:
-
Inhibiting Mitochondrial Respiration : This shifts cellular metabolism towards anaerobic glycolysis, even in the presence of oxygen, leading to increased lactate production.
-
Inhibiting Hepatic Gluconeogenesis : The liver is a primary site for lactate clearance (by converting it back to glucose via the Cori cycle). Biguanide-mediated inhibition of gluconeogenesis impairs this clearance pathway.
The higher lipophilicity and potency of butylguanidine and phenformin are thought to cause more profound and widespread inhibition of mitochondrial respiration compared to metformin, leading to a significantly higher risk of this life-threatening side effect.[2][3]
Section 6: Conclusion and Future Directions
Butylguanidine monohydrochloride (Buformin) is a potent biguanide with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of the master metabolic regulator, AMPK. While its clinical utility in diabetes has been limited by safety concerns, its potent biological activity makes it an invaluable research tool for studying cellular metabolism and energy sensing. The renewed interest in biguanides for oncology presents a compelling avenue for future investigation, where the potent effects of compounds like butylguanidine may be harnessed in specific therapeutic contexts. Further research is warranted to explore targeted delivery systems or combination therapies that could potentially leverage the efficacy of butylguanidine while mitigating its systemic toxicity.
References
-
Zhou, G. et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. Journal of Clinical Investigation, 108(8), 1167-1174. Available at: [Link]
-
Griss, T. et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells, 11(13), 2029. Available at: [Link]
-
Fiveable. (2025). Biguanides Definition. Intro to Pharmacology Key Term. Available at: [Link]
-
Dowling, R. J. et al. (2010). Metformin and Other Biguanides in Oncology: Advancing the Research Agenda. Cancer Prevention Research, 3(9), 1068-1075. Available at: [Link]
-
Hardie, D. G. (2013). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes, 62(7), 2164-2172. Available at: [Link]
-
Cufí, S. et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. Available at: [Link]
-
Cecelia Health. Diabetes Medications: What are Biguanides?. Available at: [Link]
-
Cleveland Clinic. (2023). Biguanides: What They Are, Uses & Side Effects. Available at: [Link]
-
Moore, T. et al. (2007). Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer. British Journal of Pharmacology, 151(1), 45-55. Available at: [Link]
-
McCarthy, C. S. et al. (2016). AMP-activated protein kinase (AMPK) activation by biguanides in MDBK cells. ResearchGate. Available at: [Link]
-
Davidoff, F. (1968). Effects of Guanidine Derivatives on Mitochondrial Function. I. Phenethylbiguanide Inhibition of Respiration in Mitochondria From Guinea Pig and Rat Tissues. Journal of Clinical Investigation, 47(10), 2331-2343. Available at: [Link]
-
Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function: II. Reversal of guanidine-derivative inhibition by free fatty acids. Journal of Clinical Investigation, 47(10), 2344-2358. Available at: [Link]
-
Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues. Journal of Clinical Investigation, 47(10), 2331-2343. Available at: [Link]
-
Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function. II. Reversal of guanidine-derivative inhibiton by free fatty acids. Journal of Clinical Investigation, 47(10), 2344-2358. Available at: [Link]
-
Manoni, E. et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8219. Available at: [Link]
-
Davidoff, F. (1971). Effects of Guanidine Derivatives on Mitochondrial Function. 3. The Mechanism of Phenethylbiguanide Accumulation and Its Relationship to in Vitro Respiratory Inhibition. Journal of Biological Chemistry, 246(12), 4017-4027. Available at: [Link]
-
Gąsiorowska, J. et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1395-1408. Available at: [Link]
-
Wikipedia. (n.d.). Phenformin. Available at: [Link]
-
Li, Y. et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Marine Drugs, 17(11), 609. Available at: [Link]
-
Manoni, E. et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8219. Available at: [Link]
-
Gąsiorowska, J. et al. (2013). Biological activities of guanidine compounds, 2008-2012 update. Expert Opinion on Therapeutic Patents, 23(8), 957-970. Available at: [Link]
-
Kim, H. et al. (2018). Biguanides Metformin and Phenformin Generate Therapeutic Effects via AMP-Activated Protein Kinase/Extracellular-Regulated Kinase Pathways in an In Vitro Model of Graves' Orbitopathy. Endocrinology and Metabolism, 33(2), 274-284. Available at: [Link]
-
Wikipedia. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Available at: [Link]
-
Lee, S. J. et al. (2023). Repurposing Metabolic Inhibitors in the Treatment of Colon Adenocarcinoma Patient-Derived Models. Cancers, 15(24), 5897. Available at: [Link]
-
Breakthrough T1D. Dual Beta-cell Regenerative and Immunomodulatory Endogenous Agonist as a Replacement Therapy for Type 1 Diabetes. Available at: [Link]
-
Diabetes UK. (2025). Three existing drugs show promise to slow type 1 diabetes in people newly diagnosed. Available at: [Link]
-
GoodRx. (2022). Metformin vs Metformin ER: Which Type and Dosage Is Right for Me?. Available at: [Link]
-
Lim, P., & Khoo, O. T. (1970). Metformin compared with tolbutamide in the treatment of maturity-onset diabetes mellitus. The Medical Journal of Australia, 1(6), 271-273. Available at: [Link]
-
Kruszynska, Y. T. et al. (1990). Studies on pyrazinoylguanidine. 1. Characterization of metabolic effects in diabetic rats. Diabetes, 39(12), 1569-1576. Available at: [Link]
-
Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain. Biochemical Journal, 348(3), 607-614. Available at: [Link]
-
Shi, M. et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules, 26(22), 6806. Available at: [Link]
-
Zaki, H. A. et al. (2023). An Integrative Comparative Study Between Biguanides (Metformin) and Thiazolidinediones in the Improvements in Glucose Tolerance and Insulin Sensitivity in Patients with Type II Diabetes Mellitus: A Systematic Review and Meta-analysis. ResearchGate. Available at: [Link]
-
Mpagama, S. G. et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Frontiers in Microbiology, 10, 2989. Available at: [Link]
-
Li, Y. et al. (2023). Effect of beinaglutide combined with metformin versus aspart 30 with metformin on metabolic profiles and antidrug antibodies in patients with type 2 diabetes: a randomized clinical trial. Frontiers in Endocrinology, 14, 1269894. Available at: [Link]
-
Singh, S. et al. (2024). Chemodynamic Therapy of Glioblastoma Multiforme and Perspectives. International Journal of Molecular Sciences, 25(14), 7622. Available at: [Link]
-
Lee, D. Y. et al. (2018). Clinical development of photodynamic agents and therapeutic applications. Biotechnology and Bioprocess Engineering, 23(5), 487-502. Available at: [Link]
-
Breakthrough T1D. (2025). New type 1 diabetes clinical trials launch in the US thanks to Australian research breakthrough. Available at: [Link]
-
Lu, J. et al. (2023). The Application of Biomedicine in Chemodynamic Therapy: From Material Design to Improved Strategies. International Journal of Molecular Sciences, 24(15), 12356. Available at: [Link]
Sources
- 1. Diabetes Medications: What are Biguanides? - Cecelia Health [ceceliahealth.com]
- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenformin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. methodist.edu [methodist.edu]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. fiveable.me [fiveable.me]
- 13. Repurposing Metabolic Inhibitors in the Treatment of Colon Adenocarcinoma Patient-Derived Models [mdpi.com]
- 14. Biguanides Metformin and Phenformin Generate Therapeutic Effects via AMP-Activated Protein Kinase/Extracellular-Regulated Kinase Pathways in an In Vitro Model of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Butylguanidine Monohydrochloride: Synthesis, Pharmacokinetics, and Advanced Therapeutic Applications
Executive Summary
Butylguanidine monohydrochloride (1-butylguanidine hydrochloride) is a highly versatile aliphatic guanidine derivative. Originally utilized as a basic building block in organic synthesis, its unique physicochemical properties—specifically its strong basicity and delocalized pi-orbital structure—have propelled it into the spotlight of modern pharmacology and drug development. Today, butylguanidine serves as a critical moiety in Guanidine-bridged Nucleic Acids (GuNA) for antisense oligonucleotides (ASOs), a kinetic probe for Organic Cation Transporter 1 (OCT1), and a pharmacophore in metabolic syndrome therapeutics.
This technical guide provides an in-depth analysis of the chemical profiling, synthetic methodologies, and pharmacological applications of butylguanidine monohydrochloride, grounded in field-proven protocols and peer-reviewed literature.
Chemical Profiling & Physicochemical Properties
Butylguanidine monohydrochloride is the hydrochloride salt of 1-butylguanidine. The guanidino group is highly basic (pKa ~13.6), meaning it remains almost entirely protonated at physiological pH. This protonation is critical for its biological activity, allowing it to form stable bidentate hydrogen bonds with carboxylate or phosphate groups on biological targets, such as the sugar-phosphate backbone of nucleic acids or the binding pockets of transport proteins[1].
Table 1: Physicochemical Properties of Butylguanidine Monohydrochloride
| Property | Value / Description |
| CAS Number | 19341-56-1 (Hydrochloride) / 462-69-1 (Free Base)[1] |
| Molecular Formula | C₅H₁₄ClN₃ (C₅H₁₃N₃ · HCl) |
| Molecular Weight | 151.64 g/mol |
| LogP (Predicted) | 0.61 (Free base)[1] |
| Topological Polar Surface Area (TPSA) | 61.90 Ų[1] |
| Hydrogen Bond Donors / Acceptors | 3 / 1 (Hydrochloride salt form) |
| Physical State | Colorless to pale yellow crystalline solid/oil |
Pharmacological Applications & Mechanisms of Action
Guanidine-Bridged Nucleic Acids (GuNA) in Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) are a revolutionary class of drugs, but they often suffer from poor nuclease stability and dose-limiting immunotoxicity. Modulating the sugar conformation of nucleic acids with an N-tert-butylguanidine-bridge (GuNA) has emerged as a superior strategy[2].
Mechanism of Action: GuNA modifications lock the sugar moiety in an RNA-like conformation, drastically enhancing the duplex-forming ability toward cognate mRNA. Furthermore, GuNA-modified ASOs exhibit extreme resistance to 3'-exonuclease degradation[2]. Crucially, the butylguanidine moiety alters the endosomal behavior of the ASO. While traditional MOE-modified gapmers often trigger Toll-like Receptor 9 (TLR9) in B-cells (leading to the release of immunotoxic cytokines like CCL22), GuNA-modified ASOs act as local pH buffers or structural antagonists in the endosome, effectively evading TLR9 activation and suppressing CCL22 expression[3].
Mechanism of GuNA-ASOs: Endosomal TLR9 evasion and subsequent mRNA silencing.
Organic Cation Transporter 1 (OCT1) Kinetic Profiling
Butylguanidine is a well-characterized classical substrate and competitive inhibitor for the Multispecific Organic Cation Transporter 1 (OCT1). Because OCT1 mediates the hepatic uptake of numerous drugs and endogenous metabolites, understanding its binding kinetics is vital for predicting drug-drug interactions[4]. Butylguanidine is frequently used in in vitro transport assays to benchmark the affinity of novel compounds (such as Prostaglandin E2) against classical low-affinity xenobiotics[4][5].
Table 2: Comparative OCT1 Binding Affinities
| Substrate / Competitor | OCT1 Affinity (IC₅₀ / K_i) | Substrate Classification |
| Prostaglandin E2 (PGE2) | ~0.54 µM | High-Affinity Endogenous Hormone[5] |
| Butylguanidine | ~205 - 210 µM | Classical Low-Affinity Metabolite[5] |
| Dimethylguanidine | ~528 - 540 µM | Classical Low-Affinity Metabolite[5] |
| Tetraethylammonium (TEA) | ~2071 µM | Standard Reference Cation[5] |
PPARγ Modulation in Metabolic Syndrome
Recent synthetic efforts have incorporated the butylguanidine moiety into 2-guanidinobenzazoles to target metabolic disorders. Specific butylguanidine derivatives have demonstrated high binding affinity for PPARγ (ΔG = −7.8 to −8.4 kcal/mol). In in vivo Type 2 Diabetes (T2D) rat models, these compounds successfully reduced blood glucose levels (<200 mg/dL) when administered orally, showcasing the pharmacophoric value of the aliphatic guanidine chain in nuclear receptor binding[6].
Experimental Workflows & Protocols
Protocol: Synthesis of Butylguanidine Monohydrochloride
To ensure high purity for downstream biological applications, butylguanidine monohydrochloride is typically synthesized via nucleophilic substitution using a pyrazole-based guanidinylating agent. This method avoids the toxic byproducts associated with traditional cyanamide or heavy-metal (HgO) catalyzed thiourea pathways[7][8].
Rationale & Causality: 1H-pyrazole-1-carboxamidine hydrochloride is utilized because the pyrazole ring acts as an excellent leaving group upon nucleophilic attack by the primary amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic due to steric hindrance; it neutralizes the system to keep the butylamine nucleophilic without competing for the guanidinylating agent[8].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon to ensure anhydrous conditions.
-
Reagent Addition: Dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous Acetonitrile (MeCN).
-
Nucleophilic Attack: Slowly add butylamine (1.1 eq) dropwise to the stirred solution at 0°C, then allow the mixture to warm to ambient temperature.
-
Reaction: Stir the reaction mixture continuously at ambient temperature overnight (approx. 16 hours)[8].
-
Concentration: Concentrate the crude mixture under reduced pressure using a rotary evaporator to remove MeCN and DIPEA.
-
Precipitation & Purification: Dilute the crude viscous residue with a minimal amount of cold Methanol (MeOH). Vigorously stir while adding an excess of cold diethyl ether. The butylguanidine hydrochloride salt will precipitate out of solution, leaving organic impurities in the ether layer[8].
-
Isolation: Collect the resulting precipitate via vacuum filtration, wash twice with fresh diethyl ether, and dry in vacuo to afford pure butylguanidine monohydrochloride as a crystalline solid[8].
Workflow for the synthesis of Butylguanidine Hydrochloride via pyrazole displacement.
Protocol: OCT1 Binding Kinetics via Surface Plasmon Resonance (SPR)
To validate the binding affinity of butylguanidine to OCT1, Surface Plasmon Resonance (SPR) is preferred over traditional radioligand assays. SPR provides real-time, label-free kinetic data (association ka and dissociation kd rates), which is critical for understanding the transient interactions of low-affinity metabolites[4].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a 3-D Streptavidin (SA) hydrogel sensor chip. Immobilize biotinylated OCT1-specific control ligands on the reference flow cells and the test ligands on the sample flow cells[4].
-
Blocking: Block inactive sites on the flow cell surfaces using 0.4% biotin, followed by stabilization with running buffer (e.g., GF buffer)[4].
-
Analyte Preparation: Prepare serial dilutions of purified native btOCT1 (e.g., 40–840 nM) in running buffer containing a fixed concentration of butylguanidine (as a competitor) or use butylguanidine directly as the analyte if the transporter is immobilized[4].
-
Injection: Inject the samples at a flow rate of 50 μL/min using a 2x2 fluidics mode, allowing the analyte to pass through the reference flow cells before the sample flow cells to subtract bulk refractive index changes[4].
-
Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the KD (Affinity constant). For butylguanidine competition, calculate the IC₅₀ based on the reduction in max response ( Rmax ) of the primary ligand[4][5].
References
-
"Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity", Kent Academic Repository. 7
-
"Synthesis and properties of GuNA purine/pyrimidine nucleosides and oligonucleotides", Nucleic Acids Research.2
-
"Synthetic Procedures to Access 2-Guanidinobenzazoles", ResearchGate. 6
-
"Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2", NIH. 4
-
"Improved efficacy and tolerability of antisense oligonucleotide with Guanidine-bridged nucleic acid", bioRxiv. 3
-
"1-BUTYLGUANIDINE C5H13N3, Formula, NMR, Boiling Point, Density", Guidechem. 1
-
"Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation", Amazon S3. 8
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. biorxiv.org [biorxiv.org]
- 4. Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Methodological & Application
Applications of Butylguanidine Monohydrochloride in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the catalytic applications of Butylguanidine Monohydrochloride. As a versatile and accessible organocatalyst, its utility in modern organic synthesis is of significant interest to professionals in research and drug development. We will delve into the core principles of its catalytic activity, provide detailed experimental protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions.
Core Catalytic Principle: The Butylguanidinium Cation as a Bifunctional Activator
The catalytic prowess of Butylguanidine Monohydrochloride is centered on the unique properties of the protonated butylguanidinium cation. Unlike its neutral guanidine base counterpart, which primarily functions as a strong Brønsted base, the guanidinium ion is an exceptional hydrogen-bond donor. The positive charge is delocalized across the central carbon and three nitrogen atoms, creating a planar and rigid scaffold with multiple N-H protons available for interaction.[1] This structural feature allows the catalyst to operate in two principal modes:
-
Electrophile Activation: The N-H groups of the guanidinium cation can form strong hydrogen bonds with electron-rich atoms, such as the oxygen of a carbonyl group, on a substrate. This interaction polarizes the bond, withdrawing electron density and rendering the substrate more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Transition State Stabilization: In many chemical reactions, charged or highly polarized transition states are formed. The butylguanidinium cation can stabilize these transient species through a network of hydrogen bonds, which lowers the activation energy of the reaction and, consequently, accelerates the reaction rate.[1]
This dual functionality, often termed bifunctional catalysis, enables significant rate enhancements with only catalytic amounts of the guanidinium salt.[1] The presence of the butyl group increases the organocatalyst's lipophilicity, potentially enhancing its solubility and effectiveness in less polar organic solvents.
Application in Heterocycle Synthesis: The Biginelli Reaction
A prominent example of guanidinium salt catalysis is in the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The classical Biginelli reaction often requires harsh acidic conditions and can result in low yields.[1][2] Guanidinium salts, including butylguanidine monohydrochloride, offer a milder and more efficient catalytic alternative.[1][2]
Mechanistic Insight into the Biginelli Reaction
The catalytic cycle of the Biginelli reaction, facilitated by butylguanidine monohydrochloride, is believed to proceed through the formation of an N-acyliminium ion intermediate.[3]
-
Activation of Aldehyde: The butylguanidinium cation forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
N-Acyliminium Ion Formation: Urea attacks the activated aldehyde, and subsequent dehydration, which is facilitated by the catalyst stabilizing the leaving water molecule, forms the crucial N-acyliminium intermediate.[1]
-
Stabilization and Nucleophilic Attack: The butylguanidinium cation stabilizes the positively charged N-acyliminium ion through hydrogen bonding. This stabilization facilitates the nucleophilic attack by the enol form of the β-ketoester (e.g., ethyl acetoacetate).[1]
-
Cyclization and Tautomerization: Subsequent cyclization and tautomerization yield the final dihydropyrimidinone product and regenerate the catalyst.
Experimental Protocol: Synthesis of a Dihydropyrimidinone
This protocol describes a representative procedure for the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one using butylguanidine monohydrochloride as the catalyst.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Butylguanidine monohydrochloride
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Catalyst Addition: Add butylguanidine monohydrochloride (0.15 g, 1 mmol, 10 mol%).
-
Solvent Addition: Add absolute ethanol (15 mL) to the flask.
-
Reaction: Stir the mixture at reflux (approximately 78 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate from the solution. If not, slowly add cold water (20 mL) to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture (1:1).
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results
The following table summarizes representative data for the Biginelli reaction with various aromatic aldehydes catalyzed by guanidinium salts. Yields are typically good to excellent under the optimized reaction conditions.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 95 |
| 3 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 89 |
| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 6 | 90 |
Application in Carbon-Carbon Bond Formation: The Michael Addition
The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. Guanidine derivatives can act as effective catalysts for this transformation by functioning as strong Brønsted bases to deprotonate the Michael donor, thereby increasing its nucleophilicity.[4]
Mechanistic Pathway
Experimental Protocol: Michael Addition of Nitromethane to Chalcone
This protocol provides a general procedure for the Michael addition of a nitroalkane to an α,β-unsaturated ketone, catalyzed by butylguanidine monohydrochloride.
Materials:
-
Chalcone (or other α,β-unsaturated ketone)
-
Nitromethane (or other nitroalkane)
-
Butylguanidine monohydrochloride
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve chalcone (1.0 mmol) in the anhydrous solvent (5 mL).
-
Catalyst Addition: Add butylguanidine monohydrochloride (0.1 mmol, 10 mol%).
-
Addition of Michael Donor: Add nitromethane (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Further Applications in Condensation Reactions
The ability of butylguanidine monohydrochloride to act as both a Brønsted acid and a hydrogen-bond donor makes it a suitable catalyst for various condensation reactions.[5][6] These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.[6][7] The catalytic role of the guanidinium salt is to activate one of the carbonyl components towards nucleophilic attack and to facilitate the dehydration step. Examples of such reactions include the formation of imines and enamines, which are key intermediates in many synthetic pathways.
Conclusion
Butylguanidine monohydrochloride is an effective and versatile organocatalyst for a range of important organic transformations. Its bifunctional nature, acting as both a hydrogen-bond donor for electrophile activation and a Brønsted acid, allows for the efficient synthesis of valuable heterocyclic and carbon-carbon bond-containing molecules under relatively mild conditions. The protocols provided herein serve as a practical starting point for researchers and scientists in the field of organic synthesis and drug development to explore the utility of this accessible catalyst.
References
- N,N'-Diphenylguanidine Monohydrochloride in Catalysis: A Technical Guide to its Mechanism of Action - Benchchem.
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. Available at: [Link]
- Application Notes and Protocols: Michael Addition Catalyzed by N-benzyl-N',N''-diphenylguanidine - Benchchem.
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]
-
BIFUNCTIONAL ORGANOCATALYST TO PROMOTE THE BIGINELLI REACTION UNDER MILD CONDITIONS - Semantic Scholar. Available at: [Link]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Available at: [Link]
-
Michael addition reaction with amino-guanidine - ResearchGate. Available at: [Link]
-
Catalyst- and excess reagent recycling in aza-Michael additions - RSC Publishing. Available at: [Link]
-
Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. Available at: [Link]
-
Condensation and Hydrolysis Reactions – Pharmacy Resource Book. Available at: [Link]
-
Condensation reactions | Chemistry | Research Starters - EBSCO. Available at: [Link]
-
5.3: Condensation Reactions - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Condensation and Hydrolysis Reactions – Pharmacy Resource Book [wisc.pb.unizin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Condensation reactions | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Butylguanidine Monohydrochloride: A Novel Chaotrope for Probing Protein Structure and Stability
Application Note & Protocol
Introduction: Beyond the Classics in Protein Denaturation
For decades, researchers in protein science and drug development have relied on a select arsenal of chemical denaturants to unravel the complexities of protein folding, stability, and function.[1] Guanidinium chloride (GdnHCl) and urea are the established workhorses, valued for their ability to induce a cooperative unfolding of proteins, thereby allowing for the characterization of their thermodynamic stability.[1][2] However, the quest for a deeper understanding of the nuanced forces governing protein structure necessitates the exploration of novel denaturants with distinct physicochemical properties. This application note introduces butylguanidine monohydrochloride as a promising, albeit less-characterized, chaotropic agent for protein denaturation studies.
By incorporating a hydrophobic butyl moiety, butylguanidine monohydrochloride offers a unique opportunity to investigate the interplay between chaotropic and hydrophobic effects in protein unfolding. This document provides a comprehensive overview of the theoretical underpinnings of its mechanism of action, drawing parallels with the well-understood behavior of guanidinium chloride, and presents detailed protocols for its application in protein denaturation experiments.
Physicochemical Properties of Alkylguanidinium Salts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| Guanidine Monohydrochloride | CH6ClN3 | 95.53 | Highly polar, classic chaotrope |
| Methylguanidine Monohydrochloride | C2H8ClN3 | 109.56[3] | Increased size, slight increase in nonpolar character |
| Butylguanidine Monohydrochloride | C5H14ClN3 | 151.64 (calculated) | Combines the chaotropic guanidinium headgroup with a significant hydrophobic tail |
| Hexylguanidine Monohydrochloride | C7H18ClN3 | 179.69[4] | Stronger hydrophobic character |
Mechanism of Action: A Dual-Mode Approach to Denaturation
The denaturing capacity of guanidinium chloride is primarily attributed to its ability to disrupt the non-covalent interactions that stabilize a protein's native conformation.[1] This is achieved through a combination of effects, including the disruption of hydrogen bonds, weakening of the hydrophobic effect, and direct binding to the protein.[1]
The introduction of a butyl group in butylguanidine monohydrochloride suggests a dual mechanism of action:
-
Chaotropic Effect of the Guanidinium Headgroup: The positively charged guanidinium portion of the molecule is expected to behave similarly to GdnHCl, interacting with polar residues and the peptide backbone, thereby disrupting the hydrogen bond network that underpins secondary and tertiary structures.[5][6]
-
Hydrophobic Interactions of the Butyl Chain: The butyl tail introduces a nonpolar element that can interact favorably with the hydrophobic core of a protein. This is hypothesized to lower the energetic barrier for the exposure of nonpolar residues to the solvent, thus promoting unfolding.
This dual nature may lead to a different denaturation profile compared to GdnHCl, potentially offering new insights into the role of hydrophobic forces in protein stability.
Caption: Proposed dual mechanism of protein denaturation by butylguanidine monohydrochloride.
Experimental Protocol: Chemical Denaturation of a Protein using Butylguanidine Monohydrochloride
This protocol outlines a general procedure for determining the conformational stability of a protein by monitoring changes in its spectroscopic signal as a function of butylguanidine monohydrochloride concentration.
Materials
-
High-purity Butylguanidine Monohydrochloride
-
Protein of interest
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer (for absorbance or fluorescence measurements) or a Circular Dichroism (CD) spectrometer
-
Dialysis tubing or desalting columns (optional, for refolding studies)
Procedure
1. Preparation of Stock Solutions:
-
Protein Stock Solution: Prepare a concentrated stock solution of the protein in the chosen buffer. The final concentration will depend on the spectroscopic method used.
-
Butylguanidine Monohydrochloride Stock Solution (e.g., 6 M):
-
Accurately weigh the required amount of butylguanidine monohydrochloride to prepare a stock solution of the desired maximum concentration (e.g., 6 M).
-
Dissolve the solid in the buffer solution, ensuring the final volume is accurate.
-
Adjust the pH of the denaturant stock solution to match the buffer pH.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
2. Setting up the Denaturation Series:
-
Prepare a series of dilutions of the butylguanidine monohydrochloride stock solution in the buffer.
-
Add a constant amount of the protein stock solution to each denaturant dilution to achieve the desired final protein concentration.
-
Prepare a corresponding blank for each denaturant concentration containing only the buffer and the respective concentration of butylguanidine monohydrochloride.
3. Equilibration:
-
Incubate the samples at a constant temperature for a sufficient period to allow the unfolding reaction to reach equilibrium. The required time will vary depending on the protein and should be determined empirically.
4. Spectroscopic Measurements:
-
Circular Dichroism (CD) Spectroscopy:
-
Monitor the change in the far-UV CD signal (e.g., at 222 nm for α-helical proteins) as a function of denaturant concentration.[7]
-
-
Intrinsic Tryptophan Fluorescence:
-
UV-Visible Absorbance Spectroscopy:
-
Monitor changes in the absorbance spectrum, particularly if the protein has a chromophoric cofactor.
-
Caption: Workflow for a typical protein denaturation experiment.
5. Data Analysis:
-
Plot the observed spectroscopic signal (e.g., molar ellipticity at 222 nm or λmax) as a function of the butylguanidine monohydrochloride concentration.
-
Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine thermodynamic parameters such as the midpoint of the denaturation transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).
Considerations and Self-Validation
-
Purity of Butylguanidine Monohydrochloride: The purity of the denaturant is critical. Impurities can affect the pH and ionic strength of the solutions and may directly interact with the protein.
-
pH Control: The pH of the denaturant solutions must be carefully controlled, as changes in pH can independently affect protein stability.
-
Reversibility: To ensure that the unfolding process is thermodynamically controlled, it is essential to check for reversibility by diluting the denatured protein into a buffer lacking the denaturant and observing the refolding to the native state.
-
Comparison with Guanidinium Chloride: Performing parallel experiments with guanidinium chloride will provide a valuable benchmark for evaluating the relative denaturing strength and unique effects of butylguanidine monohydrochloride.
Conclusion and Future Perspectives
Butylguanidine monohydrochloride represents an intriguing tool for protein chemists and drug developers. Its dual-functionality, combining the chaotropic properties of the guanidinium group with the hydrophobic nature of the butyl chain, offers a unique lens through which to examine the forces that dictate protein structure and stability. While further research is needed to fully characterize its behavior, the protocols and theoretical framework presented here provide a solid foundation for researchers to begin exploring the potential of this novel denaturant. Future studies comparing a homologous series of alkylguanidinium chlorides will be invaluable in dissecting the contributions of hydrophobicity to the denaturation process, ultimately leading to a more refined understanding of protein folding and misfolding.
References
-
Foy, K. C., et al. (2010). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 19(1), 127-136. Available at: [Link]
-
Qasim, M. A. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein & Peptide Letters, 20(2), 187-191. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methylguanidine monohydrochloride. PubChem Compound Summary for CID 30799. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexylguanidine monohydrochloride. PubChem Compound Summary for CID 3019441. Retrieved from [Link]
-
Iqbal, A., et al. (2011). Interactions Between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation Mechanism. The Journal of Physical Chemistry B, 115(15), 4483-4491. Available at: [Link]
-
Chiti, F., et al. (2000). Guanidine hydrochloride-induced folding of proteins. The Journal of Biological Chemistry, 275(18), 13499-13505. Available at: [Link]
-
Applied Photophysics. (2026). Protein Stability by Chemical Denaturation. Spectroscopy Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methylguanidine monohydrochloride | C2H8ClN3 | CID 30799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexylguanidine monohydrochloride | C7H18ClN3 | CID 3019441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Advanced Application Note: Chromatographic Strategies for the HPLC Analysis of Butylguanidine Monohydrochloride
Executive Summary
The quantification of alkylguanidines, specifically Butylguanidine monohydrochloride, presents a notorious challenge in analytical chemistry. As a highly polar, permanently ionized base lacking a conjugated π -system, it defies standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) paradigms. This application note synthesizes field-proven methodologies to establish robust, self-validating analytical workflows. By leveraging either direct mixed-mode chromatography with universal detection or pre-column derivatization for UV analysis, researchers can bypass the limitations of traditional C18 columns and achieve rigorous, reproducible quantification.
Mechanistic Background & Analytical Challenges
As a Senior Application Scientist, I approach the analysis of butylguanidine not merely as a separation task, but as a physicochemical puzzle. The molecule consists of a short hydrophobic tail (butyl group) and a highly basic head (guanidinium moiety, pKa≈13.6 ).
The Failure of Standard RP-HPLC: When injected onto a standard C18 silica column, butylguanidine remains fully protonated across the entire practical pH range (pH 2–8). This permanent positive charge leads to two catastrophic chromatographic failures:
-
Void Volume Elution: The extreme polarity of the protonated guanidinium group repels the hydrophobic stationary phase, causing the analyte to elute at or near the void volume ( t0 ).
-
Severe Peak Tailing: The positively charged head aggressively interacts with deprotonated, residual silanols on the silica backbone via secondary electrostatic interactions, destroying peak symmetry.
The Mixed-Mode Solution: To circumvent this, modern methodologies utilize Mixed-Mode Chromatography . As detailed by, columns that embed an anionic functional group (cation-exchange) within a hydrophobic alkyl chain allow for a dual-retention mechanism[1]. The hydrophobic tail retains the butyl group, while the cation-exchange site anchors the guanidinium head.
Fig 1. Dual-retention mechanism of butylguanidine on a mixed-mode stationary phase.
Strategic Workflow Selection
Because butylguanidine lacks a strong chromophore, UV detection is only viable at low wavelengths (e.g., 200–210 nm), where mobile phase solvents heavily interfere[2]. Therefore, the analytical strategy must be dictated by detector availability.
Recent pharmacokinetic studies on alkyl-guanidines, such as those published in , emphasize the necessity of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (LC-MS) for direct analysis[3]. If only UV/Vis is available, pre-column derivatization is mandatory.
Fig 2. Decision matrix for butylguanidine HPLC analytical workflows based on detector availability.
Experimental Protocols
Protocol A: Direct Analysis via Mixed-Mode Chromatography (ELSD/CAD)
This protocol relies on competing ions in the mobile phase to elute the guanidine.
-
Causality Check: We use Ammonium Formate because it provides the necessary ionic strength to displace the guanidinium ion from the stationary phase's cation-exchange sites, while remaining 100% volatile to prevent detector fouling in ELSD/CAD systems.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 1.26 g of Ammonium Formate in 1 L of LC-MS grade water (20 mM). Adjust to pH 3.5 using pure Formic Acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Primesep 100 (or equivalent Mixed-Mode C18/Cation-Exchange), 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Injection Volume: 5 µL.
-
-
Detector Settings (ELSD):
-
Evaporator Temperature: 60°C.
-
Nebulizer Gas (N2): 1.5 SLM (Standard Liters per Minute).
-
Protocol B: Pre-Column Derivatization (UV Detection)
As demonstrated in seminal methodologies published in the , reacting guanidine salts with acetylacetone converts them into highly conjugated pyrimidine derivatives[4].
-
Causality Check: The derivatization neutralizes the problematic basic charge of the guanidine group and installs a conjugated ring. This transforms the analyte into a standard hydrophobic, UV-absorbing molecule, allowing the use of conventional C18 columns.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 100 µL of acetylacetone in 10 mL of 0.1 M Sodium Carbonate buffer (pH 9.5).
-
Reaction:
-
Mix 100 µL of the aqueous Butylguanidine HCl sample with 900 µL of the derivatization reagent in a sealed glass vial.
-
Incubate in a heating block at 90°C for 20 minutes.
-
Cool to room temperature and quench the reaction by adding 100 µL of 1 M HCl.
-
-
Chromatographic Conditions:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 60% Methanol / 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Data Presentation & System Suitability
To ensure rigorous quality control, the following system suitability parameters must be met prior to sample analysis.
| Chromatographic Parameter | Protocol A (Mixed-Mode / ELSD) | Protocol B (Derivatization / UV) | Acceptance Criteria |
| Retention Time ( tR ) | 6.5 ± 0.2 min | 8.2 ± 0.1 min | RSD < 2.0% |
| Tailing Factor ( Tf ) | 1.1 - 1.3 | 1.0 - 1.1 | Tf ≤ 1.5 |
| Theoretical Plates ( N ) | > 5,000 | > 10,000 | N > 2,000 |
| Calibration Linearity | > 0.990 (Log-Log fit required) | > 0.999 (Linear fit) | R2 ≥ 0.990 |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | Signal-to-Noise ≥ 3 |
Note on ELSD Linearity: Because ELSD response is based on particle light scattering, the calibration curve is inherently non-linear. Analysts must apply a log-log transformation (Log Area vs. Log Concentration) to achieve accurate quantification.
Troubleshooting & Self-Validation
A robust protocol must be a self-validating system. Incorporate these diagnostic checks to ensure data integrity:
-
Fluidic & Ionic Validation (Protocol A): Include a neutral void-volume marker (e.g., thiourea) in your system suitability injection. If the retention time of butylguanidine shifts earlier while the void marker remains stable, it immediately flags a failure in buffer preparation (the ionic strength of the mobile phase is too high, prematurely eluting the cation).
-
Detector Baseline Drift (Protocol A): A sudden, continuous increase in ELSD/CAD baseline noise is a diagnostic indicator of non-volatile salt contamination. Immediately flush the system with 50:50 Water/Methanol to clear precipitated salts.
-
Incomplete Derivatization (Protocol B): If multiple peaks appear in the UV chromatogram, the derivatization reaction is incomplete. Ensure the heating block is calibrated exactly to 90°C and that the pH of the sodium carbonate buffer has not drifted below 9.0.
References
-
SIELC Technologies. "HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography." SIELC Application Notes. Available at:[Link]
-
Journal of Chromatographic Science. "HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone." Oxford Academic. Available at:[Link]
-
Nature Scientific Reports / PMC. "Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents." National Institutes of Health. Available at:[Link]
-
Chromatography Forum. "Guanidine derivatives - Method Development Discussions." ChromForum. Available at:[Link]
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Guanidine derivatives - Chromatography Forum [chromforum.org]
- 3. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: High-Precision Quantification of Butylguanidine Monohydrochloride via Potentiometric Argentometric Titration
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Methodology: Potentiometric Argentometric Titration Analyte: Butylguanidine Monohydrochloride ( C5H13N3⋅HCl )
Introduction & Scientific Rationale
Butylguanidine monohydrochloride is a highly basic guanidine derivative utilized in advanced pharmaceutical synthesis and biochemical assays. Due to the extreme basicity of the guanidine moiety ( pKa≈13.6 ), direct acid-base titration in aqueous media fails to produce a resolvable equivalence point, leading to severe quantification errors[1].
To achieve pharmacopeial-grade accuracy, this protocol adapts the standard USP argentometric titration method for guanidine hydrochlorides[2]. By indirectly quantifying the API through the stoichiometric precipitation of its chloride counter-ion with silver nitrate ( AgNO3 ), this method provides a self-validating, highly reproducible analytical system.
Mechanistic Causality of the Solvent Matrix
Performing argentometric titrations in pure water leads to poor endpoint resolution and occlusion errors. To ensure a self-validating and highly accurate system, a specific four-component solvent matrix is employed[2]:
-
Water (10 mL): Acts as the primary solubilizing agent for the highly polar Butylguanidine HCl salt.
-
Methanol (100 mL): Functions as an anti-solvent for the forming silver chloride ( AgCl ) precipitate. By drastically lowering the solubility product ( Ksp ) of AgCl compared to pure water, methanol sharpens the potentiometric inflection point and prevents premature stabilization of the electrode drift.
-
Glacial Acetic Acid (10 mL): Lowers the pH of the matrix. This is critical to prevent the formation of silver oxide ( Ag2O ) or silver carbonate ( Ag2CO3 ), which precipitate in neutral to basic conditions and falsely consume titrant. It also protonates any trace free-base impurities, rendering them non-reactive to silver ions.
-
0.2% Polyvinyl Alcohol (PVA) (10 mL): Acts as a protective colloid. During argentometric titrations, AgCl naturally coagulates into curdy, dense precipitates that can physically trap (occlude) unreacted chloride ions, leading to a drifting endpoint and under-reporting of purity. PVA coats the colloidal AgCl particles, keeping them suspended and ensuring all chloride ions remain accessible to the AgNO3 titrant.
Experimental Workflow
Figure 1: Step-by-step workflow for the potentiometric argentometric titration of Butylguanidine HCl.
Materials and Equipment
Reagents:
-
Butylguanidine monohydrochloride (Sample)
-
0.1 N Silver Nitrate ( AgNO3 ) Volumetric Standard Solution
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid (ACS Reagent Grade)
-
Polyvinyl Alcohol (PVA), protective colloid grade
-
Purified Water (Milli-Q or equivalent)
Equipment:
-
Potentiometric Titrator (e.g., Metrohm Titrando 907)
-
Silver ring electrode with an Ag/AgCl reference electrode (Must utilize a KNO3 bridge to prevent chloride contamination from the reference electrolyte).
-
Analytical balance (0.1 mg resolution).
Step-by-Step Protocol
Phase 1: Reagent & Blank Preparation
-
0.2% PVA Solution: Dissolve 2.0 g of PVA in 1000 mL of purified water. Gentle heating (up to 80°C) and continuous stirring are required for complete dissolution. Cool to room temperature before use.
-
Blank Matrix: In a 250-mL titration beaker, combine 10 mL of purified water, 10 mL of glacial acetic acid, 10 mL of 0.2% PVA solution, and 100 mL of methanol[2].
Phase 2: Sample Preparation
-
Drying: Butylguanidine HCl is highly hygroscopic. Accurately weigh approximately 2.0 g of the sample and dry at 105°C for 4 hours to remove surface moisture. Cool in a desiccator.
-
Dissolution: Accurately weigh ~350 mg of the dried sample and transfer it to a 250-mL titration beaker. Add 10 mL of purified water and stir until completely dissolved.
-
Matrix Addition: To the dissolved sample, sequentially add 10 mL of glacial acetic acid, 10 mL of 0.2% PVA solution, and 100 mL of methanol[2].
Phase 3: Titration Execution
-
Electrode Immersion: Immerse the potentiometric electrodes into the solution. Ensure the reference bridge is properly filled with KNO3 .
-
Dynamic Titration: Titrate dynamically with 0.1 N AgNO3 to the potentiometric endpoint. Ensure vigorous stirring to prevent localized titrant pooling and premature precipitation.
-
Blank Titration: Titrate the blank matrix using the identical method to correct for any trace chlorides present in the reagents.
Data Analysis and Calculations
The purity of Butylguanidine monohydrochloride is calculated using the following stoichiometric equation:
Result(%)=W(Vs−Vb)×N×F×100
Where:
-
Vs = Volume of titrant consumed by the sample (mL)
-
Vb = Volume of titrant consumed by the blank (mL)
-
N = Actual normality of the AgNO3 titrant (mEq/mL)
-
F = Equivalency factor for Butylguanidine HCl (151.64 mg/mEq )
-
W = Weight of the dried sample (mg)
Quantitative Data Summary
Table 1: System Suitability and Expected Validation Parameters for Butylguanidine HCl Titration
| Parameter | Specification / Expected Value | Scientific Justification |
| Titrant | 0.1 N AgNO3 | Standard stoichiometric precipitant for halogens. |
| Equivalency Factor ( F ) | 151.64 mg/mEq | Derived from MW of C5H13N3⋅HCl (1:1 molar ratio with Ag+ ). |
| Target Sample Weight | ∼350 mg | Consumes ∼23.0 mL of titrant, optimizing burette resolution. |
| Expected Blank Volume | <0.10 mL | Ensures reagent purity and prevents baseline skewing. |
| Method Precision (RSD) | ≤0.5% (n=6) | Validates the protective colloid action of PVA against occlusion. |
| Accuracy / Recovery | 99.5%−101.0% | Complies with standard pharmacopeial acceptance criteria[2]. |
References
-
Guanidine Hydrochloride USP 2025 | trungtamthuoc.com | 2
-
Acid-Base Titrations in Concentrated Guanidine Hydrochloride. Dissociation Constants of the Guanidinium Ion and of Some Amino Acids | acs.org | 1
-
Polyvinyl alcohol protective colloid for argentometric titration | sigmaaldrich.com |
Sources
Formulation of Butylguanidine monohydrochloride solutions for experiments
Application Note: Formulation and Validation Protocols for Butylguanidine Monohydrochloride Solutions in Preclinical and Synthetic Workflows
Executive Summary
Butylguanidine monohydrochloride (CAS 19341-56-1) is a highly versatile aliphatic guanidine salt. In contemporary research, it serves two primary functions: as a critical precursor in materials science for synthesizing proton-conducting ionic liquids[1], and as a potent pharmacophore in medicinal chemistry, where it functions as a dynamic cap for metallodrugs or as a membrane-anchoring moiety in antimicrobial and anticancer agents[2][3]. This application note provides researchers with field-proven, self-validating protocols to formulate stable butylguanidine solutions, ensuring high reproducibility and preventing common experimental artifacts associated with cationic aggregation.
Physicochemical Profiling & Causality in Formulation
To formulate a reliable solution, one must first understand the intrinsic physicochemical behavior of the molecule. The guanidinium core is a highly resonance-stabilized cation with a pKa of approximately 13.6. This ensures it remains fully protonated across all physiological pH ranges. However, its cationic nature makes it highly susceptible to specific ion effects (the Hofmeister series) when introduced to complex biological buffers.
Table 1: Physicochemical Properties of 1-Butylguanidine Hydrochloride
| Property | Value | Causality & Formulation Impact |
| Molecular Weight | 151.64 g/mol [4] | Essential for precise molarity calculations. The salt is mildly hygroscopic; requires rapid weighing and desiccated storage. |
| Solubility (Aqueous) | >50 mg/mL | Highly soluble due to the chloride counterion. Allows for concentrated stock solutions without the need for organic co-solvents. |
| pKa (Guanidinium) | ~13.6 | Remains fully ionized at pH 7.4. Dictates strong electrostatic interactions with anionic surfaces (e.g., cell membranes, DNA). |
| Chemical Stability | High (Room Temp) | Resistant to aqueous hydrolysis. However, localized exposure to strong bases during pH adjustment can precipitate the insoluble free base. |
Mechanistic Insights: The Role of the Butylguanidinium Pharmacophore
In biological and pharmacological assays, the butylguanidine moiety frequently acts as a dual-action structural anchor. The alkyl chain (butyl group) provides the necessary lipophilicity for membrane insertion or hydrophobic pocket binding. Simultaneously, the strongly basic guanidinium group forms highly stable bidentate hydrogen bonds with negatively charged phosphate backbones[3]. This mechanism is actively exploited in the design of novel thiourea/guanidine anticancer derivatives[2] and catalytic fluoroquinolone complexes[3].
Pathway of butylguanidinium-mediated membrane interaction and target engagement.
Experimental Protocols: Self-Validating Formulation Systems
A protocol is only as reliable as its internal controls. The following methodologies incorporate built-in validation steps to ensure the structural integrity of the formulated solutions.
Protocol A: Preparation of 100 mM Aqueous Stock Solution for In Vitro Assays
Objective: Create a sterile, pH-stable stock for cell culture, enzymatic assays, or metallodrug complexation.
Step-by-Step Methodology:
-
Gravimetric Measurement: Rapidly weigh exactly 151.64 mg of 1-butylguanidine hydrochloride[4].
-
Causality: The hydrochloride salt absorbs ambient moisture. Prolonged exposure to humid air will artificially inflate the mass, leading to sub-target molarities.
-
-
Primary Dissolution: Transfer the powder to a sterile 15 mL conical tube and add 8.0 mL of Milli-Q water (18.2 MΩ·cm). Vortex vigorously for 30 seconds until the solution is optically clear.
-
Volume Adjustment: Add Milli-Q water to bring the final volume to exactly 10.0 mL.
-
Self-Validation Step (pH Verification): Extract a 100 µL aliquot and measure the pH. It must read between 5.0 and 6.5.
-
Causality: Do not adjust the pH of this concentrated stock with NaOH. Introducing a strong base locally exceeds the pKa, stripping the proton and precipitating the lipophilic free base. Always adjust pH after diluting the stock into your final assay buffer.
-
-
Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile vial.
-
Causality: PES is mandatory. Nylon filters possess surface chemistries that can non-specifically bind cationic guanidinium groups, reducing the final concentration of your stock.
-
-
Storage: Aliquot into 1 mL sterile tubes and store at -20°C to prevent long-term microbial contamination and degradation.
Protocol B: Nonaqueous Formulation for Ionic Liquid Synthesis
Objective: Prepare a precursor solution for synthesizing N-butylguanidinium tetrafluoroborate for proton-conducting membranes[1].
Step-by-Step Methodology:
-
Solvent Dehydration: Dry absolute ethanol over 3Å molecular sieves for 24 hours prior to formulation to eliminate water, which can interfere with subsequent metathesis reactions.
-
Dissolution: Dissolve 1.51 g (~10 mmol) of 1-butylguanidine hydrochloride in 20 mL of the anhydrous ethanol under an inert nitrogen atmosphere.
-
Downstream Application: This nonaqueous stock is now primed for the dropwise addition of equimolar sodium tetrafluoroborate (NaBF4) to precipitate NaCl and yield the desired ionic liquid[1].
Quality Control & Workflow Validation
To guarantee trustworthiness in downstream data, researchers must implement a strict Quality Control (QC) checkpoint system before utilizing the formulated solutions in sensitive assays.
Self-validating quality control workflow for aqueous butylguanidine formulations.
References
-
Title: 2-Butylguanidine | C5H13N3 | CID 199249 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: New proton conducting membrane based on bacterial cellulose/polyaniline nanocomposite film impregnated with guanidinium-based ionic liquid Source: ResearchGate (Polymer Journal) URL: [Link]
-
Title: Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity Source: Kent Academic Repository URL: [Link]
-
Title: Dynamic Intramolecular Cap for Preserving Metallodrug Integrity: A Case of Catalytic Fluoroquinolones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Application Notes & Protocols: The Strategic Use of Butylguanidine Monohydrochloride in Modern Heterocyclic Synthesis
This guide provides an in-depth exploration of Butylguanidine Monohydrochloride as a key reagent in the synthesis of nitrogen-containing heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results. We will delve into the synthesis of high-value pyrimidines and dihydropyrimidines, core scaffolds in numerous pharmaceuticals.
While the literature extensively covers the use of guanidine hydrochloride, specific protocols for its N-butyl derivative are less common. This guide bridges that gap by adapting well-established methods for N-butylguanidine, providing a scientifically-grounded rationale for its use. The presence of the n-butyl group introduces significant modifications to the reagent's physicochemical properties—enhancing its solubility in organic solvents, increasing its basicity, and introducing steric influence—which can be strategically leveraged to improve reaction conditions and product profiles.
The Guanidinium Moiety: A Privileged Synthon for Heterocycles
The guanidine functional group, characterized by its Y-shaped arrangement of nitrogen atoms centered on a carbon, is a uniquely potent building block in organic synthesis. Its high basicity and ability to act as a binucleophilic N-C-N synthon make it ideal for constructing a variety of heterocyclic rings. When incorporated into a molecule, the resulting guanidinium cation can form multiple hydrogen bonds and engage in strong ionic interactions, a feature heavily exploited in medicinal chemistry to enhance binding affinity to biological targets.[1][2]
Butylguanidine monohydrochloride retains the core reactivity of guanidine but offers distinct advantages:
-
Enhanced Solubility : The lipophilic butyl chain significantly improves solubility in a wider range of organic solvents compared to the highly polar guanidine hydrochloride. This allows for greater flexibility in choosing reaction media, potentially avoiding harsh or high-boiling point solvents like DMF.
-
Modulated Basicity : Alkyl substitution slightly increases the basicity of the guanidine moiety, which can influence reaction kinetics.
-
Steric Direction : The butyl group can introduce steric hindrance, which may influence regioselectivity in certain reactions or affect the final conformation of the product.
These properties make butylguanidine monohydrochloride a valuable tool for fine-tuning reaction outcomes and synthesizing novel heterocyclic derivatives.
Core Application I: Synthesis of 2-(Butylamino)pyrimidines
The most widespread application of guanidines in heterocyclic chemistry is the construction of the pyrimidine ring.[3] This is typically achieved through the condensation of the N-C-N fragment of guanidine with a three-carbon (C-C-C) dielectrophilic component.[4] Common C-C-C synthons include β-dicarbonyl compounds, α,β-unsaturated ketones (chalcones), and their equivalents.[3][5]
Principle & Reaction Mechanism
The reaction proceeds via a cyclocondensation pathway. Using an α,β-unsaturated ketone (chalcone) as the C-C-C fragment and N-butylguanidine in the presence of a strong base (e.g., sodium ethoxide), the reaction is initiated by a nucleophilic Michael addition of the guanidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable 2-(butylamino)pyrimidine ring.
Caption: General mechanism for 2-(Butylamino)pyrimidine synthesis.
Protocol 1: Synthesis of 2-(Butylamino)-4-phenyl-6-(thien-2-yl)pyrimidine
This protocol is adapted from established methods for synthesizing 2-aminopyrimidines from chalcones and guanidine hydrochloride.[6]
Materials:
-
1-Phenyl-3-(thien-2-yl)prop-2-en-1-one (Chalcone)
-
n-Butylguanidine monohydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (0.4 mol) in absolute ethanol (50 mL).
-
Reagent Addition: To this solution, add the chalcone (0.1 mol) and n-butylguanidine monohydrochloride (0.2 mol). The use of excess guanidine helps to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The increased solubility of butylguanidine in ethanol ensures a homogeneous reaction mixture.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate eluent). The disappearance of the chalcone spot indicates reaction completion. Typically, reflux is maintained for 10-14 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 250 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyrimidine derivative. Dry the crystals under vacuum.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Core Application II: The Biginelli Reaction for Dihydropyrimidines
The Biginelli reaction is a powerful one-pot, three-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs).[7] These scaffolds are of immense interest in medicinal chemistry, with many exhibiting activity as calcium channel blockers and antihypertensive agents.[8] Replacing the traditional urea component with N-butylguanidine allows for the synthesis of 2-(butylamino)-3,4-dihydropyrimidines.
Principle & Reaction Mechanism
The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and the guanidine to form an N-acyliminium ion intermediate.[7][8] This electrophilic intermediate is then attacked by the enolate of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidine product.
Caption: Experimental workflow for the microwave-assisted Biginelli reaction.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-(butylamino)-1,4-dihydro-6-methyl-4-phenylpyrimidine-5-carboxylate
This protocol is adapted from microwave-assisted Biginelli syntheses using guanidine hydrochloride, which offer significant advantages in terms of reduced reaction times and often improved yields.[2]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
n-Butylguanidine monohydrochloride
-
Ethanol (EtOH)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Vial Preparation: To a 10 mL microwave synthesis vial, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and n-butylguanidine monohydrochloride (2.0 mmol). A twofold excess of the guanidine salt is often beneficial.[2]
-
Solvent Addition: Add 3 mL of ethanol to the vial. Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at 120 °C for 20 minutes. The monohydrochloride salt provides the necessary acidic catalyst for the reaction.
-
Monitoring (Self-Validation): After irradiation, cool the vial to room temperature. A precipitate may form. Check for the consumption of starting materials via TLC.
-
Work-up and Isolation: Open the vial and transfer the contents to a small beaker. Add 15 mL of cold water to precipitate the product fully. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure crystals of the target dihydropyrimidine.
-
Characterization: Confirm the product's identity and purity via melting point determination, NMR, IR, and mass spectrometry.
Data Presentation & Comparative Insights
The use of butylguanidine is expected to follow similar reaction patterns as guanidine, but with potential improvements in yield or conditions due to enhanced solubility.
Table 1: Typical Conditions for Pyrimidine Synthesis
| Parameter | Guanidine Hydrochloride | Considerations for Butylguanidine Monohydrochloride |
| Solvent | Typically polar, protic (e.g., EtOH, DMF) | Broader solvent scope possible, including less polar options like THF or Dioxane, potentially simplifying work-up. |
| Base | Strong base required (NaOEt, KOH) | Same requirement, but improved solubility may allow for milder conditions or shorter reaction times. |
| Temperature | Reflux | Reflux is standard, but microwave assistance can significantly accelerate the reaction. |
| Yield | Variable, often moderate to good | Potentially improved yields due to better homogeneity of the reaction mixture. |
Table 2: Representative Yields for Biginelli Reaction with Guanidine
The following data, adapted from literature on microwave-assisted synthesis with guanidine hydrochloride, illustrates the expected scope.[2] Similar yields are anticipated for reactions with butylguanidine monohydrochloride under optimized conditions.
| Aldehyde (R) | β-Dicarbonyl | Product Yield (%) |
| Phenyl | Ethyl Acetoacetate | 92 |
| 4-Chlorophenyl | Ethyl Acetoacetate | 95 |
| 4-Methoxyphenyl | Ethyl Acetoacetate | 88 |
| 2-Naphthyl | Ethyl Acetoacetate | 85 |
| Phenyl | Methyl Benzoylacetate | 84 |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC indicates the presence of starting material after the recommended time, consider increasing the reaction time or adding an additional 0.5 equivalents of the base (for Protocol 1) or extending the microwave irradiation time (for Protocol 2).
-
Side Product Formation: In the Biginelli reaction, the formation of Knoevenagel condensation products (between the aldehyde and ketoester) can sometimes compete. Using a slight excess of the guanidine component helps to favor the desired three-component pathway.
-
Purification Challenges: The butyl group increases the lipophilicity of the product. While this can aid in extraction-based workups, it may make crystallization more challenging. If direct crystallization fails, column chromatography on silica gel is an effective alternative.
-
Basicity Management: Butylguanidine is a strong base. When using the monohydrochloride salt, it provides its own acidic catalyst for reactions like the Biginelli. For reactions requiring a separate strong base (like Protocol 1), ensure the base is sufficiently strong (e.g., an alkoxide) to deprotonate the guanidinium salt in situ to generate the free, nucleophilic guanidine.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Langer, P., et al. (n.d.). Synthesis of triazines 1–18. ResearchGate. Retrieved from [Link]
- Jain, K. S., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
-
Ciupa, A., et al. (n.d.). 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][3][9][10]triazines and PhLi Addition. PMC. Retrieved from [Link]
-
Gómez, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
- Various Authors. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ScienceDirect.
-
Sachdeva, N., et al. (n.d.). Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation of the product. ResearchGate. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. Retrieved from [Link]
-
Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Journal of Organic Chemistry, 71(20), 7706–7714. Available at: [Link]
-
Aly, A. A., & El-Sayed, R. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules, 19(5), 5436–5453. Available at: [Link]
-
Wikipedia contributors. (n.d.). Biginelli reaction. Wikipedia. Retrieved from [Link]
-
Glasovac, Z., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. MDPI. Retrieved from [Link]
-
Matveeva, E. D., et al. (2024). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2025).
-
Karlsson, J., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI. Retrieved from [Link]
-
Rivera, G., et al. (2024). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][3][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Retrieved from [Link]
- Sirsat, S., et al. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.
- YouTube. (2025).
- ResearchGate. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.
-
Farrugia, L. J., et al. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents.
-
Wolfe, J. P., et al. (2012). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC. Retrieved from [Link]
- Dömling, A. (Ed.). (2006). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Retrieved from [Link]
- ResearchGate. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines.
- ResearchGate. (2025). Multi-Component Reactions in Heterocyclic Chemistry.
- Gioiello, A., et al. (2022).
Sources
- 1. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. bu.edu.eg [bu.edu.eg]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Butylguanidine Monohydrochloride
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of monosubstituted guanidines, such as butylguanidine monohydrochloride, is a fundamental transformation in medicinal chemistry. While the reaction of butylamine with cyanamide appears straightforward on paper, its success is highly sensitive to several critical parameters. This guide is structured to address the common pitfalls encountered during this synthesis, providing not only solutions but also the underlying chemical principles to empower you to troubleshoot effectively.
Overview of the Primary Synthetic Route
The most common and cost-effective method for preparing butylguanidine monohydrochloride is the reaction of butylamine hydrochloride with cyanamide. This reaction involves the nucleophilic attack of the neutral butylamine on the electrophilic carbon of the cyanamide's nitrile group. The use of the hydrochloride salt of the amine provides a convenient way to maintain a suitable pH for the reaction.
Caption: Core Reaction Pathway for Butylguanidine Synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues reported by researchers. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction shows very low or no conversion to the desired product. What went wrong?
This is the most frequent issue and almost always traces back to reagent stability or reaction conditions.
-
Cause A: Degradation of Cyanamide Reagent
-
Expertise & Experience: Cyanamide is an inherently unstable molecule prone to degradation through two primary pathways. In alkaline conditions (pH > 7), it rapidly dimerizes to form dicyandiamide, which is significantly less reactive.[1][2] In strongly acidic conditions (pH < 3) or the presence of moisture over time, it hydrolyzes to urea.[2] Commercial cyanamide is typically supplied as a 50% aqueous solution stabilized in a slightly acidic buffer (pH 4.0-4.5) to maximize its shelf life.[1][2][3] Using an old or improperly stored bottle of cyanamide is a primary cause of reaction failure.
-
Trustworthiness (Self-Validation): Before starting your synthesis, consider the age and storage conditions of your cyanamide solution. If the solution appears cloudy or has precipitated solids, it may have already dimerized.
-
Solution:
-
Always use a fresh bottle of stabilized cyanamide solution when possible.
-
Ensure the pH of your stock solution is within the stable range (pH 4-6) using a pH strip.[1]
-
Store the reagent according to the manufacturer's instructions, typically refrigerated.
-
-
-
Cause B: Incorrect Reaction pH
-
Expertise & Experience: The reaction requires the butylamine to be in its neutral, nucleophilic form to attack the cyanamide. If the reaction medium is too acidic, the amine will be fully protonated to its non-nucleophilic ammonium salt (CH₃(CH₂)₃NH₃⁺), halting the reaction. Conversely, if the medium is too basic, the cyanamide will degrade as described above.[1][2] The synthesis is often successful when starting with the amine hydrochloride salt and cyanamide, as this establishes an equilibrium that provides a sufficient concentration of the free amine for the reaction to proceed without being overly basic.[4]
-
Solution:
-
The most reliable method is to react butylamine hydrochloride directly with the cyanamide solution.[4]
-
If starting with free butylamine, the reaction can be run in a solvent like ethanol and refluxed. The reaction itself will generate the more basic guanidine, which can catalyze cyanamide dimerization, so monitoring is key.
-
-
-
Cause C: Suboptimal Temperature or Reaction Time
-
Expertise & Experience: This addition reaction has a significant activation energy and typically requires heating to proceed at a practical rate.[4][5] Room temperature reactions are often sluggish and incomplete. Insufficient reaction time is also a common culprit for low yields.
-
Solution:
-
Heat the reaction mixture to reflux, typically in a solvent like water or ethanol, for 6-10 hours.[4][6]
-
Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.
-
-
Caption: Key Side Reactions of Cyanamide.
Q2: My final product is impure, containing significant amounts of a white, insoluble solid.
This impurity is very likely dicyandiamide or its trimer, melamine, which are common byproducts.
-
Cause: Uncontrolled Reaction pH
-
Expertise & Experience: As the reaction progresses, the product, butylguanidine (pKa ~13.5), is formed. Being a much stronger base than butylamine (pKa ~10.6), its accumulation can raise the pH of the reaction mixture. This increase in basicity can accelerate the dimerization of any remaining cyanamide, causing dicyandiamide to precipitate, especially from organic solvents.[1][7]
-
Trustworthiness (Self-Validation): The physical properties of the impurity can be a strong indicator. Dicyandiamide is a crystalline solid with poor solubility in many organic solvents.
-
Solution:
-
pH Control: Using the hydrochloride salt of butylamine is the best way to buffer the system.
-
Purification: The desired product, butylguanidine monohydrochloride, is typically soluble in water or hot ethanol, whereas dicyandiamide has lower solubility. The crude product can often be purified by washing with a solvent in which the impurity is insoluble or by recrystallization from a suitable solvent system like ethanol/ether.[6]
-
-
Q3: The reaction is difficult to work up and I can't isolate my product effectively.
Isolation issues often stem from the salt-like nature of the product.
-
Cause: High Polarity and Solubility of the Product
-
Expertise & Experience: Butylguanidine monohydrochloride is a salt and, as such, is highly polar. It is very soluble in water and moderately soluble in lower alcohols like methanol and ethanol, but poorly soluble in less polar organic solvents like ethyl acetate, dichloromethane, or ethers.[4] Attempting to extract it into a standard organic solvent from an aqueous solution will fail.
-
Solution:
-
Solvent Removal: The most common workup procedure involves removing the reaction solvent (e.g., water or ethanol) under reduced pressure (roto-evaporation) to obtain the crude solid product.[6]
-
Precipitation/Recrystallization: If the reaction was run in ethanol, cooling the mixture may cause the product to crystallize. Alternatively, adding a non-polar "anti-solvent" like diethyl ether or acetone to a concentrated ethanolic solution of the crude product can induce precipitation or crystallization.
-
Avoid Aqueous Extraction: Do not attempt a standard aqueous/organic liquid-liquid extraction for product isolation unless you are trying to wash away non-polar impurities.
-
-
Caption: Troubleshooting Decision Flowchart.
Experimental Protocols & Data
Table 1: Critical Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale & Citation |
| Guanidinylating Agent | 50% Aqueous Cyanamide | Cost-effective and readily available. Stability is paramount.[1][8] |
| Amine Source | Butylamine Hydrochloride | Provides the amine and buffers the reaction in a suitable pH range to prevent side reactions.[4] |
| Molar Ratio | ~1.0 : 1.1 (Amine HCl : Cyanamide) | A slight excess of cyanamide can help drive the reaction to completion.[6] |
| Solvent | Water or Ethanol | Polar protic solvents that effectively dissolve the starting salt and the product.[4] |
| Temperature | Reflux (~80-100 °C) | Required to overcome the activation energy and achieve a reasonable reaction rate.[4][5] |
| Reaction Time | 6 - 10 hours | Typical duration for complete conversion; should be monitored by TLC or LC-MS. |
Protocol 1: Standard Synthesis of Butylguanidine Monohydrochloride
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butylamine hydrochloride (1.0 eq).
-
Reagent Addition: Add water or ethanol as the solvent, followed by a 50% aqueous solution of cyanamide (1.1 - 1.2 eq).[4][6]
-
Reaction: Heat the mixture to a gentle reflux and maintain this temperature for 6-10 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting amine by TLC (e.g., using a mobile phase of DCM/Methanol with a small amount of ammonium hydroxide) or LC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by rotary evaporation to yield the crude product, which may be a solid or a viscous oil.
-
Purification:
-
Wash the crude solid with a cold solvent like acetone or diethyl ether to remove less polar impurities.
-
For higher purity, recrystallize the crude product from a minimal amount of hot ethanol, followed by cooling and, if necessary, the addition of diethyl ether to induce crystallization.
-
Filter the purified crystals and dry them under vacuum.
-
References
-
Hydrogen Cyanamide. Alzchem. [Link]
-
A Convenient Preparation of MonosubstitutedN,N′-di(Boc)-Protected Guanidines. Drake, B., et al. (1994). R Discovery. [Link]
-
Preparation of Mono-Cbz Protected Guanidines. Kwon, C. H., et al. ResearchGate. [Link]
- Stabilized cyanamide solutions. U.S. Patent 4,126,664. (1978).
-
Cyanamide. Wikipedia. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Synthesis of guanidine sulphate. PrepChem.com. [Link]
-
Preparation of Mono-Cbz Protected Guanidines. PMC - NIH. [Link]
- Storage stable aqueous cyanamid solutions, and process for their preparation. EP0095065B1.
-
Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. [Link]
- Product Class 13: Guanidine Derivatives.Science of Synthesis. (This is a general reference to a well-known chemical encyclopedia, specific online access varies). A representative procedure is described where amine hydrochloride salts are refluxed with cyanamide in ethanol.
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. (2017). [Link]
-
The Reaction Mechanism of the Formation of Melamine from Dicyandiamide. J-STAGE. [Link]
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses Procedure. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. (2025). [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. (2017). [Link]
-
Guanidine. Wikipedia. [Link]
-
Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses Procedure. [Link]
-
Hi, does anyone know a method to react dicyandiamide with amine at temperature lower than 80 Celcius? ResearchGate. [Link]
-
Chemistry of Dicyandiamide. II. Preparation and... ACS Publications. [Link]
-
Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine. Wikipedia. [Link]
-
Transformation of Ammonium Dicyanamide into Dicyandiamide in the Solid. ResearchGate. [Link]
-
Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. [Link]
- Process for preparing guanidine hydrochloride. CN1247536C.
- Preparation method of 1, 3-diamino guanidine hydrochloride. CN103588682A.
-
HYDROLYSIS OF DICYANDIAMIDE. Sciencemadness.org. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. (2016). [Link]
- Technique for synthesizing tert-butylamine. CN101108806A.
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. (2017). [Link]
- Cyclic process for the preparation of cyanamide and melamine. US3256064A.
- Process for preparing tetramethyl guanidine. CN1262271A.
- Production and use of cyanoguanidine and cyanamide. WO2012123378A1.
Sources
- 1. alzchem.com [alzchem.com]
- 2. US4126664A - Stabilized cyanamide solutions - Google Patents [patents.google.com]
- 3. Cyanamide - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chemicalbull.com [chemicalbull.com]
Technical Support Center: Stability and Degradation of Butylguanidine Monohydrochloride
Welcome to the technical support center for Butylguanidine Monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Given the limited direct literature on Butylguanidine Monohydrochloride, this resource leverages established knowledge from structurally related biguanide compounds, such as metformin and proguanil, to provide a robust framework for your experimental design and troubleshooting.
I. Understanding the Stability of Butylguanidine: A Proactive Approach
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. While specific degradation pathways for Butylguanidine Monohydrochloride are not extensively documented in publicly available literature, its biguanide structure provides a strong basis for predicting its behavior under various stress conditions.
Biguanide-containing molecules are generally susceptible to degradation through hydrolysis and oxidation. The primary points of cleavage are often the C-N bonds within the biguanide moiety.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during the handling and analysis of Butylguanidine Monohydrochloride.
Q1: What are the likely degradation pathways for Butylguanidine Monohydrochloride?
A1: Based on the degradation patterns of other biguanides like metformin, the primary degradation pathways for Butylguanidine Monohydrochloride are expected to be hydrolysis and oxidation.
-
Hydrolytic Degradation: Under acidic or basic conditions, the biguanide moiety can hydrolyze. A plausible primary hydrolytic degradation pathway involves the cleavage of the C-N bond to form butylamine and guanylurea. Further hydrolysis of guanylurea could yield guanidine and urea.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various by-products. For instance, oxidation may lead to the formation of dimethylamine as a degradation product in metformin. A similar pathway could be anticipated for butylguanidine.
-
Thermal Degradation: Exposure to high temperatures can also induce degradation, potentially leading to the formation of similar products as hydrolysis.
Q2: I am observing an unknown peak in my chromatogram after storing my Butylguanidine Monohydrochloride solution. What could it be?
A2: An unknown peak could be a degradation product, an impurity from the starting material, or a contaminant. To identify the peak, consider the following steps:
-
Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions. This will help to intentionally generate degradation products and see if your unknown peak matches any of them.
-
Mass Spectrometry (MS) Analysis: Couple your liquid chromatograph to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for proposing a molecular formula and structure. A two-dimensional LC-QTOF/MS/MS method can be particularly effective for characterizing degradation products.
-
Comparison with Known Impurities: If available, compare the retention time and mass spectrum of the unknown peak with reference standards of potential impurities.
Q3: What are the recommended storage conditions for Butylguanidine Monohydrochloride to minimize degradation?
A3: To minimize degradation, Butylguanidine Monohydrochloride should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. Avoid exposure to high temperatures and extreme pH conditions.
III. Troubleshooting Guide: Common Experimental Challenges
This section provides solutions to common issues encountered during the analysis of Butylguanidine Monohydrochloride stability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of butylguanidine. 2. Reduce the sample concentration or injection volume. 3. Replace the analytical column. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Degas the mobile phase and prime the pump. |
| Loss of mass balance in forced degradation studies | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces. 3. Incomplete extraction from the stressed sample. | 1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector. 2. Use silanized glassware to minimize adsorption. 3. Optimize the sample extraction procedure. |
| Appearance of unexpected peaks in the chromatogram | 1. Contamination from glassware, solvents, or the instrument. 2. Carryover from previous injections. 3. Formation of new degradation products under specific analytical conditions. | 1. Prepare fresh samples and solvents. Ensure all glassware is thoroughly cleaned. 2. Implement a robust needle wash program and inject a blank solvent run to check for carryover. 3. Perform peak purity analysis and attempt to identify the new peak using mass spectrometry (MS). |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of Butylguanidine Monohydrochloride and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of Butylguanidine Monohydrochloride under various stress conditions.
Materials:
-
Butylguanidine Monohydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of Butylguanidine Monohydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place the solid Butylguanidine Monohydrochloride in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Butylguanidine Monohydrochloride from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
Suggested Starting Conditions:
-
Mobile Phase: A gradient of 0.1% Orthophosphoric Acid in water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm and 254 nm.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
V. Visualizing Degradation and Workflows
Proposed Degradation Pathway of Butylguanidine
Caption: Proposed hydrolytic degradation pathway of Butylguanidine.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
VI. References
-
Analysis of Metformin HCl Degradation Products and Their Potential Toxicity in Diabetic Patients. Available from:
-
Related substances (Imps A-F) and degradation products (DPs) of metformin. - ResearchGate. Available from: [Link]
-
Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns - MDPI. Available from: [Link]
-
Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. Available from: [Link]
-
Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC - Symbiosis Online Publishing. Available from: [Link]
-
(PDF) Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity - ResearchGate. Available from: [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC. Available from: [Link]
-
Methylguanidine monohydrochloride | C2H8ClN3 | CID 30799 - PubChem - NIH. Available from: [Link]
-
Synthesis of impurities of proguanil hydrochloride, an antimalarial drug - Der Pharma Chemica. Available from: [Link]
-
Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem. Available from: [Link]
-
III Analytical Methods. Available from: [Link]
-
Synthesis of impurities of proguanil hydrochloride, an antimalarial drug - ResearchGate. Available from: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]
-
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. Available from: [Link]
-
Note for guidance on in-use stability testing of human medicinal products. Available from: [Link]
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine - Wikipedia. Available from: [Link]
-
public assessment report - Geneesmiddeleninformatiebank. Available from: [Link]
-
degradation pathway of pharmaceutical dosage forms - ResearchGate. Available from: [Link]
-
LC-MS analysis of nitroguanidine compounds by catalytic reduction using palladium modified graphitic carbon nitride catalyst - Academia.edu. Available from: [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Purification of Butylguanidine Monohydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butylguanidine monohydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Challenge of Purifying a Polar Salt
Butylguanidine monohydrochloride is a highly polar, water-soluble organic salt. Its purification is often non-trivial due to its low solubility in common organic solvents and its tendency to co-crystallize with related impurities or remain in aqueous solutions. This guide will walk you through common issues and provide robust solutions for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Butylguanidine monohydrochloride?
The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method is the reaction of butylamine with a guanidinylating agent like cyanamide.
Possible Impurities Include:
-
Unreacted Starting Materials: Residual butylamine and cyanamide.
-
Biguanide Derivatives: Formed from the reaction of your butylguanidine product with another molecule of cyanamide.[1]
-
Urea Derivatives: Arising from the hydrolysis of cyanamide or the guanidine product itself, especially if the reaction is performed in the presence of water or at elevated temperatures.[2]
-
Isomers and Related Compounds: If the starting materials contain impurities, these can lead to the formation of related guanidine derivatives.[3]
Analytical Approach:
The most effective way to identify these impurities is through High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[4] This technique provides both retention time and mass-to-charge ratio, allowing for the confident identification of known and unknown species in your reaction mixture. For quantitative analysis of purity without a specific reference standard for each impurity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool.[5]
Q2: My crude product is a persistent oil or fails to crystallize. What's going wrong?
This is a common issue, often caused by the presence of impurities that inhibit crystal lattice formation or by the hygroscopic nature of the product.
Troubleshooting Steps:
-
Ensure Complete Reaction: Use HPLC or TLC to verify that the starting materials have been consumed. Unreacted butylamine, being a liquid at room temperature, can significantly hinder crystallization.
-
Remove Water: Butylguanidine monohydrochloride is hygroscopic. Ensure your crude product is rigorously dried under high vacuum, possibly with gentle heating, to remove residual water or solvents. Co-evaporation with an anhydrous solvent like toluene can be effective.
-
Solvent Choice is Critical: If you are attempting to crystallize directly from the reaction mixture, the solvent may not be appropriate. It is often necessary to first isolate the crude product (e.g., by solvent evaporation) and then perform a dedicated recrystallization.
Q3: I'm struggling with recrystallization. What is a good starting point for a solvent system?
Recrystallization is a powerful technique for purifying Butylguanidine monohydrochloride, but the choice of solvent is paramount. The ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures.[6][7]
Recommended Solvent Systems:
| Solvent System | Rationale |
| Isopropanol (IPA) / Water | Butylguanidine HCl has good solubility in hot water and lower solubility in IPA. Dissolve the crude product in a minimal amount of hot water and add hot IPA as an anti-solvent until the solution becomes slightly turbid. Allow to cool slowly. |
| Ethanol / Ethyl Acetate | A similar approach where the compound is dissolved in a minimal amount of hot ethanol, and ethyl acetate is added as the anti-solvent.[8] |
| Methanol / Water | Another viable option for polar compounds, following the same principle of dissolving in a minimal amount of hot methanol and carefully adding water as the anti-solvent.[8] |
Experimental Protocol: Two-Solvent Recrystallization
-
Transfer the crude Butylguanidine monohydrochloride to an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., hot isopropanol) to just dissolve the solid at boiling temperature.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Heat the solution back to boiling and add the anti-solvent (e.g., hot ethyl acetate) dropwise until you observe persistent cloudiness.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Dry the purified crystals under high vacuum.
Troubleshooting Guide for Chromatographic Purification
For impurities that are difficult to remove by recrystallization, chromatographic methods are necessary. Due to the polar and ionic nature of Butylguanidine monohydrochloride, standard reversed-phase chromatography is often ineffective.
Q4: My compound elutes in the void volume on a C18 column. How can I achieve retention?
This is expected for highly polar compounds. You need a chromatographic mode that promotes interaction between your polar analyte and the stationary phase. Two excellent options are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.
dot
Caption: Chromatographic options for polar Butylguanidine HCl.
Q5: Can you provide a starting HILIC method for purifying Butylguanidine monohydrochloride?
HILIC is an excellent choice for retaining and separating very polar compounds.[9][10][11][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Experimental Protocol: HILIC Purification
-
Column Selection: Start with a bare silica or an amide-bonded stationary phase. These are generally good starting points for polar analytes.
-
Mobile Phase Preparation:
-
Solvent A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Solvent B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
-
Gradient Elution:
-
0-2 min: 100% A
-
2-10 min: Gradient from 100% A to 100% B
-
10-12 min: 100% B
-
12-15 min: Re-equilibrate at 100% A
-
-
Detection: Use a Corona Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), as Butylguanidine has a poor UV chromophore.
dot
Caption: HILIC purification workflow for Butylguanidine HCl.
Q6: What about Mixed-Mode Chromatography? When should I choose it over HILIC?
Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms, offering a powerful tool for separating compounds with varying polarity and charge states.[14][15][16][17]
Choose Mixed-Mode When:
-
Your impurity profile includes both polar and non-polar compounds.
-
You need to fine-tune selectivity by adjusting mobile phase pH and ionic strength.
-
You want to separate your main compound from counter-ions or other salts.
Experimental Protocol: Mixed-Mode Purification
-
Column Selection: A C18 column with embedded sulfonic acid groups (for cation exchange) is a suitable choice.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-12 min: Gradient from 5% B to 95% B
-
12-15 min: 95% B
-
15-18 min: Re-equilibrate at 5% B
-
-
Detection: As with HILIC, CAD, ELSD, or MS are the preferred detection methods.
By adjusting the pH and the concentration of a buffer (e.g., ammonium formate) in the mobile phase, you can modulate the retention of ionic species, providing an additional level of control over the separation.[16]
References
- Mixed-Mode Chromatography and Stationary Phases. (n.d.).
- Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis. (2025). Benchchem.
- Evolution of Mixed-Mode Chromatography. (2011).
- preventing decomposition of 1,1,2,3,3-Pentaethylguanidine during reactions. (2025). Benchchem.
- Mixed-Mode HPLC Separations: What, Why, and How. (2014).
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).
- HILIC separations. (n.d.). Thermo Fisher Scientific.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. (2019). Current Protein & Peptide Science.
- What You Need to Know About HILIC. (2026).
- HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
- Why HILIC is what your polar compounds need for purific
- Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry.
- A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). Synlett.
- Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing.
- Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Form
- What is the single solvents recrystalliz
- Determination of standard sample purity using the high-precision H-1-NMR process. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). Molecules.
- Analytical Services for Purity Determin
- III Analytical Methods. (n.d.).
- Recrystallization Solvent Selection Guide. (n.d.). Scribd.
- GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024). BioSpectra.
- Go-to recrystalliz
- Two-Solvent Recrystalliz
- Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry.
- Production and use of cyanoguanidine and cyanamide. (2012).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Recent Advances in Cyanamide Chemistry: Synthesis and Applic
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (2011). Der Pharma Chemica.
- Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. (n.d.). Victoria University of Wellington.
Sources
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [cora.ucc.ie]
- 4. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. helixchrom.com [helixchrom.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in experiments with Butylguanidine monohydrochloride
Welcome to the technical support guide for Butylguanidine Monohydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. The following sections provide in-depth, field-proven insights to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and use of Butylguanidine monohydrochloride.
Q1: What is Butylguanidine monohydrochloride and what are its primary applications?
Butylguanidine monohydrochloride is an organic salt belonging to the guanidinium class of compounds. The guanidinium group, due to its positive charge at physiological pH and ability to form strong hydrogen bonds, is a key functional motif in many biologically active molecules.[1][2] Its applications are broad, often leveraged in drug discovery and biochemical studies for its potential to interact with biological targets like proteins and cell membranes.[1][2][3] Guanidinium compounds are being explored for various therapeutic areas, including as anti-infective, anti-inflammatory, and anti-cancer agents.[2][4][5][6]
Q2: What are the key chemical and physical properties I should be aware of?
Understanding the fundamental properties of Butylguanidine monohydrochloride is critical for experimental design.
| Property | Value/Description | Significance in Experiments |
| Molecular Formula | C₅H₁₄ClN₃ | Essential for calculating molarity and concentrations. |
| pKa | ~13.6 (for the guanidinium group)[1] | The guanidinium group is protonated and positively charged across the entire physiological pH range, which dictates its interaction with negatively charged biological molecules like phosphates and carboxylates.[1][7] |
| Solubility | Generally soluble in aqueous solutions. | Solubility can be affected by the ionic strength and pH of the buffer. Always verify solubility in your specific experimental medium. |
| Stability | Stable under standard laboratory conditions. | Can be susceptible to degradation under harsh conditions (e.g., extreme pH, high temperatures).[8] It's advisable to prepare fresh solutions for sensitive assays. |
Q3: How should I properly store and handle Butylguanidine monohydrochloride?
Proper storage is crucial for maintaining the integrity of the compound.
-
Storage Conditions : Store in a tightly sealed container in a dry, well-ventilated place.[9] Some guanidinium compounds are hygroscopic or air-sensitive.[9][10]
-
Handling : Use personal protective equipment (PPE), including gloves, and eye protection.[9][11] Avoid creating dust and ensure adequate ventilation.[9][10] In case of contact, wash skin thoroughly.[9]
Q4: Are there any known chemical incompatibilities?
Yes, be mindful of potential interactions:
-
Strong Oxidizing Agents : Avoid mixing with strong oxidizing agents.[10]
-
Buffer Interactions : The chloride counter-ion can influence the compound's behavior. Different guanidinium salts (e.g., chloride vs. sulfate) can have vastly different effects on protein stability due to ion-pairing propensities.[12] Be aware that the choice of buffer and other salts in your solution can impact experimental outcomes.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific experimental problems.
Problem 1: Inconsistent or Non-Reproducible Assay Results
Non-reproducible data is a significant challenge. The flowchart below outlines a systematic approach to diagnosing the root cause.
Caption: Troubleshooting workflow for inconsistent results.
Potential Cause A: Reagent Degradation or Impurity
-
Causality : Over time, or due to improper storage, Butylguanidine monohydrochloride can degrade, or it may contain impurities from its synthesis.[8][13] These unknown substances can introduce variability into your experiments.
-
Troubleshooting Protocol: Purity Verification
-
Visual Inspection : Check for any change in color or consistency of the solid compound.
-
Solubility Test : Ensure the compound dissolves completely in the intended solvent at the working concentration. Any cloudiness or precipitation may indicate an issue.
-
Analytical Verification : For definitive analysis, utilize techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.[13][14] HPLC methods have been developed for the quantitative determination of guanidine.[15]
-
Forced Degradation : To understand potential degradation pathways, a forced degradation study can be performed by exposing the compound to harsh conditions (e.g., acid, base, oxidation, heat, light).[16] This helps identify potential degradants that might arise during your experiment.
-
Potential Cause B: pH Shifts in Experimental Buffer
-
Causality : Although the guanidinium group itself is a very strong base (pKa ~13.6) and remains protonated, the addition of a hydrochloride salt to a weakly buffered solution can alter the final pH.[1] Biological assays, particularly those involving enzymes or cells, are highly sensitive to pH fluctuations.
-
Troubleshooting Protocol: pH Monitoring and Buffer Selection
-
pH Measurement : Always measure the pH of your final assay solution after all components, including Butylguanidine monohydrochloride, have been added.
-
Buffer Capacity : Ensure your chosen buffer has sufficient capacity to resist pH changes upon addition of the compound. Good's buffers (e.g., HEPES, PIPES) are often suitable for biological experiments.
-
Titration Control : Perform a simple titration experiment. Add your working concentration of Butylguanidine monohydrochloride to your buffer and record the pH change. If the change is significant (>0.2 pH units), a stronger buffer or pH readjustment is necessary.
-
Problem 2: Unexpected or Off-Target Biological Effects
Observing effects such as unintended cell toxicity or activity in negative controls can be perplexing. These issues often stem from the fundamental physicochemical properties of guanidinium salts.
Potential Cause A: Chaotropic and Membrane-Disrupting Effects
-
Causality : Guanidinium salts are well-known chaotropic agents, meaning they can disrupt the hydrogen-bonding network of water.[17][18] At sufficient concentrations, this disrupts hydrophobic interactions, which can lead to protein denaturation and unfolding.[7][18][19][20] Furthermore, the positive charge of the butylguanidinium ion can lead to interactions with negatively charged components of cell membranes, potentially causing membrane disruption and cytotoxicity.[3]
-
Troubleshooting Protocol: Differentiating Specific vs. Non-Specific Effects
-
Dose-Response Curve : Generate a comprehensive dose-response curve. A very steep curve or toxicity at low micromolar concentrations may suggest a non-specific mechanism.
-
Control Compounds : Include a well-characterized, structurally similar but inactive compound if available. Also, use Guanidine Hydrochloride as a control to assess the contribution of the chaotropic effect.
-
Membrane Integrity Assays : To test for membrane disruption, perform assays such as lactate dehydrogenase (LDH) release or propidium iodide (PI) uptake.[3]
-
Counter-ion Comparison : The counter-ion can influence the chaotropic strength. For instance, guanidinium chloride is a more potent denaturant than guanidinium sulfate.[12][17] Testing a different salt form (if available) could provide mechanistic insight.
-
Caption: Specific vs. non-specific interactions of butylguanidinium.
Problem 3: Compound Precipitation in Assay Media
Precipitation removes the compound from the solution, leading to inaccurate concentration and flawed results.
Potential Cause A: Exceeding Solubility Limit
-
Causality : The solubility of Butylguanidine monohydrochloride can be lower in complex biological media (containing salts, proteins, etc.) than in pure water. This is due to common ion effects and interactions with media components.
-
Troubleshooting Protocol: Solubility Assessment
-
Stock Solution : Prepare a high-concentration stock solution in a suitable solvent like water or DMSO.
-
Serial Dilution : Serially dilute the stock solution into your final assay buffer.
-
Visual and Spectroscopic Check : After an incubation period (e.g., 1-2 hours) at the experimental temperature, visually inspect each dilution for precipitation. For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where the compound absorbs. A non-linear relationship between dilution and absorbance indicates precipitation.
-
Part 3: References
-
What would make guanidinium ions and urea more effective denaturants of proteins in some cases, but not in others? - Chemistry Stack Exchange. (2014, December 7). Chemistry Stack Exchange. Available from: [Link]
-
Salvi, G., De Los Rios, P., & Vendruscolo, M. (2005). Effective interactions between chaotropic agents and proteins. Request PDF. Available from: [Link]
-
The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). University of Zurich. Available from: [Link]
-
Dutta, S., et al. (2024). Ion-Pairing Propensity in Guanidinium Salts Dictates Their Protein (De)stabilization Behavior. The Journal of Physical Chemistry Letters. Available from: [Link]
-
Falcão, M. A. P., et al. (2024). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. PMC. Available from: [Link]
-
González-García, M., et al. (2016). Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents. RSC Publishing. Available from: [Link]
-
Robertson, D. L., & Eaddy, J. F. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Chromatographic Science. Available from: [Link]
-
Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (2016, April 26). G-Biosciences. Available from: [Link]
-
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (n.d.). University of Oregon. Available from: [Link]
-
de Oliveira, A. C. C., et al. (2025). Antifungal activity of guanidine compounds. PMC. Available from: [Link]
-
Brown, L. R., et al. (2013). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. PMC. Available from: [Link]
-
Gande, A., et al. (2009). Biological activities of guanidine compounds. PubMed. Available from: [Link]
-
da Silva, E. F., et al. (2026). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. MDPI. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Available from: [Link]
-
Schrader, T., et al. (2004). Noncovalent Binding between Guanidinium and Anionic Groups: Focus on Biological- and Synthetic-Based Arginine/Guanidinium Interactions with Phosph[on]ate and Sulf[on]ate Residues. Chemical Reviews. Available from: [Link]
-
Yousef, M. A., et al. (2004). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. PMC. Available from: [Link]
-
Elliot, A. D., et al. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use. Oak Ridge National Laboratory. Available from: [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). BioSpectra. Available from: [Link]
-
Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. (n.d.). ResearchGate. Available from: [Link]
-
Kido Soule, M. C., et al. (2018). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. Available from: [Link]
-
Liu, H., & Avidan, A. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. PubMed. Available from: [Link]
-
Safety Data Sheet: Guanidine hydrochloride. (n.d.). Carl ROTH. Available from: [Link]
-
Guanabenz degradation products and stability assay. (n.d.). PubMed. Available from: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Antifungal activity of guanidine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fi [fishersci.fi]
- 12. pubs.acs.org [pubs.acs.org]
- 13. info.ornl.gov [info.ornl.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Butylguanidine monohydrochloride compared to other catalysts
Title: Comparative Efficacy of Butylguanidine Monohydrochloride in Catalytic Systems: A Technical Guide
As a Senior Application Scientist, I approach catalyst evaluation not merely through the lens of isolated functional groups, but through the dynamics of supramolecular assembly and effective molarity. Butylguanidine monohydrochloride (BGMH, CAS 19341-56-1) presents a fascinating case study in modern catalysis. While its guanidinium moiety is a potent bidentate hydrogen-bond donor capable of stabilizing highly charged transition states, its efficacy is entirely dictated by its microenvironment and structural modifications.
This guide objectively compares the catalytic performance of BGMH against self-assembling analogues and sterically modified derivatives, providing researchers with the mechanistic causality and experimental frameworks needed to optimize their synthetic workflows.
Mechanistic Causality: The Role of Effective Molarity
The guanidinium group is widely recognized for its high basicity ( pKa≈13.5 ), ensuring it remains fully protonated across a broad pH range. This makes it an ideal candidate for stabilizing the oxyanion transition states found in phosphate diester cleavage (e.g., RNA hydrolysis). However, catalytic efficacy requires more than just a complementary binding site; it requires a high local concentration of the catalyst.
When BGMH is employed in the transphosphorylation of 2-hydroxypropyl-4-nitrophenol phosphate (HPNPP)—a standard RNA hydrolysis model—it exhibits surprisingly low catalytic activity. The causality lies in its short four-carbon (C4) alkyl chain. BGMH exists as freely diffusing monomers in aqueous solution. The entropic penalty of bringing the substrate, the BGMH catalyst, and any required co-catalysts together in bulk water is simply too high.
In stark contrast, extending the alkyl chain to a 16-carbon hydrophobic tail (C16-guanidinium) fundamentally alters the catalytic mechanism. Driven by the hydrophobic effect, C16-guanidinium self-assembles into vesicular structures. The HPNPP substrate acts as a template, lowering the critical aggregation concentration (CAC) and inducing assembly. This drastically increases the effective molarity of the guanidinium groups on the vesicle surface, resulting in highly synergistic, accelerated catalysis ().
Figure 1: Logical relationship between guanidinium alkyl chain length and catalytic efficacy.
Comparative Efficacy Data
To objectively evaluate BGMH, we must benchmark it against both its self-assembling counterparts in organocatalysis and its sterically hindered derivatives in metal-ligand catalysis.
| Catalyst System | Structural Feature | Self-Assembly Capacity | Relative Catalytic Rate ( kobs ) | Primary Application |
| BGMH (C4-Guanidinium) | Short alkyl chain (C4) | None (Dispersed Monomers) | Low (Baseline) | Ionic liquid precursor; Baseline control |
| C16-Guanidinium | Long hydrophobic tail (C16) | High (Vesicular Assembly) | High (Synergistic) | RNA hydrolysis models (HPNPP) |
| CTAB (Control) | C16 tail, quaternary ammonium | High (Micellar Assembly) | Low | Electrostatic control |
| Tetramethyl-BGMH + Pd | Sterically hindered, lipophilic | N/A (Ligand coordination) | Extremely High (TON > 850k) | Suzuki cross-coupling |
Overcoming Limitations via Steric Modification: While unmodified BGMH struggles in aqueous organocatalysis, its derivative—1,1,3,3-tetramethyl-2-n-butylguanidine—excels as a phosphine-free ligand in Palladium-catalyzed Suzuki cross-coupling. The addition of four methyl groups creates severe steric bulk. When coordinated to Pd(OAc)2 , this steric hindrance facilitates the reductive elimination step of the catalytic cycle, allowing the system to achieve turnover numbers (TONs) up to 850,000 at room temperature, vastly outperforming traditional air-sensitive phosphine catalysts ().
Experimental Protocols: Self-Validating Workflows
Trustworthy scientific protocols must be self-validating. The following workflows are designed with internal controls to ensure that observed catalytic activity is a function of specific chemical interactions, rather than artifactual concentration effects.
Protocol A: Transphosphorylation Kinetic Assay (HPNPP Hydrolysis)
This protocol utilizes Cetyltrimethylammonium bromide (CTAB) as a parallel control. CTAB forms micelles (providing a similar local electrostatic environment) but lacks the bidentate H-bonding capability of guanidinium. If CTAB shows low activity while the guanidinium catalyst shows high activity, we validate that the catalysis is driven by specific transition-state stabilization.
Figure 2: Step-by-step experimental workflow for evaluating transphosphorylation kinetics.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 5 mM CHES (N-Cyclohexyl-2-aminoethanesulfonic acid) buffer solution and adjust to pH 9.1. Causality Note: pH 9.1 is specifically chosen to ensure sufficient ambient hydroxide ions are available for nucleophilic attack, while remaining well below the pKa of the guanidinium group, ensuring the catalyst remains fully protonated and active.
-
Catalyst Equilibration: Introduce the target catalyst (BGMH, C16-guanidinium, or CTAB) into the buffer at varying concentrations (10 μM to 100 μM) and equilibrate at 40 °C for 15 minutes.
-
Substrate Addition: Inject HPNPP to a final concentration of 500 μM.
-
Spectroscopic Monitoring: Immediately monitor the release of the p-nitrophenolate leaving group by measuring UV-Vis absorbance at 400 nm over 60 minutes.
-
Data Analysis: Calculate the pseudo-first-order rate constant ( kobs ) from the initial linear portion of the absorbance vs. time plot.
Protocol B: Synthesis of BGMH-Derived Protic Ionic Liquid Catalysts
While BGMH is a poor standalone organocatalyst, it is an excellent precursor for protic ionic liquids (PILs), which act as highly efficient, recoverable dual solvent-catalysts for green multicomponent reactions (e.g., pyrazolo quinolone synthesis) ().
Step-by-Step Methodology:
-
Precursor Synthesis: In a round-bottom flask equipped with a reflux condenser, combine guanidine hydrochloride (0.2 mol) and butylamine (0.4 mol). Stir mechanically under reflux to yield crude N-butylguanidine hydrochloride (BGMH).
-
Purification: Recrystallize the BGMH from an ethanol/ether mixture to ensure high purity (verify via 1H NMR).
-
Anion Exchange: React the purified BGMH with an equimolar amount of Sodium Tetrafluoroborate ( NaBF4 ) in dry acetone. Stir at room temperature for 24 hours.
-
Filtration & Drying: Filter out the precipitated NaCl byproduct. Concentrate the filtrate under reduced pressure and dry under vacuum at 80 °C to yield the protic ionic liquid catalyst, N-butylguanidinium tetrafluoroborate ( BG−BF4 ).
-
Validation: Perform Thermogravimetric Analysis (TGA). A successful synthesis will yield an ionic liquid catalyst thermally stable up to 300 °C, validating its utility for elevated-temperature organic synthesis.
References
-
Ren, C. Z.-J., Solís-Muñana, P., Warr, G. G., & Chen, J. L.-Y. (2020). Dynamic and Modular Formation of a Synergistic Transphosphorylation Catalyst. ACS Catalysis, 10(15), 8811–8817. URL:[Link]
-
Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067–4072. URL:[Link]
-
Ghanem, A., et al. (2018). New proton conducting membrane based on bacterial cellulose/polyaniline nanocomposite film impregnated with guanidinium-based ionic liquid. Polymer, 142, 1-9. URL:[Link]
A Comparative Guide to the Validation of Analytical Methods for Butylguanidine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide offers an in-depth, objective comparison of analytical methodologies for the quantification of Butylguanidine Monohydrochloride, a polar compound that presents unique analytical challenges. As Senior Application Scientists, we move beyond procedural outlines to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.
Introduction to Butylguanidine Monohydrochloride and the Imperative of Method Validation
Butylguanidine monohydrochloride is a polar, basic compound whose accurate quantification is critical in various stages of drug development, from formulation studies to quality control of the final product. Due to its physicochemical properties, developing and validating a robust, accurate, and precise analytical method is paramount. The validation process provides documented evidence that an analytical procedure is suitable for its intended purpose, a requirement stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
This guide will compare three common analytical techniques for the quantification of Butylguanidine monohydrochloride:
-
High-Performance Liquid Chromatography (HPLC) , with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography.
-
Gas Chromatography (GC) , requiring a derivatization step to enhance volatility.
-
UV-Visible Spectrophotometry , a simpler but potentially less specific method.
The comparison will be supported by illustrative experimental data and detailed protocols, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision driven by the analyte's properties, the sample matrix, and the intended application of the method. For Butylguanidine monohydrochloride, its high polarity and basicity are the primary considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity. However, conventional reversed-phase (RP) chromatography is often unsuitable for highly polar compounds like Butylguanidine, which exhibit poor retention on non-polar stationary phases.[4][5][6] To address this, specialized HPLC techniques are employed.
HILIC is an increasingly popular technique for the analysis of polar compounds.[5][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Advantages:
-
Excellent retention of highly polar compounds.
-
Good peak shapes for basic analytes.
-
Compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase.
Limitations:
-
Longer column equilibration times are often required.[9]
-
Method development can be more complex than for RPLC.
-
Sensitive to small changes in mobile phase composition, particularly the water content.[10][11]
IP-RPLC is another effective strategy for retaining ionic and highly polar analytes on a non-polar stationary phase.[12][13][14] An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column.[15]
Advantages:
-
Utilizes standard reversed-phase columns.
-
Can provide excellent selectivity by varying the type and concentration of the ion-pairing reagent.
Limitations:
-
Ion-pairing reagents can be aggressive to the column and HPLC system, leading to shorter column lifetimes.[13]
-
Long equilibration and wash-out times are necessary.
-
Suppression of the analyte signal in mass spectrometry is a common issue.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility of Butylguanidine monohydrochloride, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.[16][17][18]
Advantages:
-
High separation efficiency and resolution.
-
Sensitive detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Limitations:
-
Requires a derivatization step, which can be time-consuming and introduce variability.[19][20]
-
Potential for incomplete derivatization or side reactions.
-
Not suitable for thermally labile compounds.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique based on the absorption of ultraviolet or visible light by the analyte. While many guanidine compounds exhibit some UV absorbance, their absorption maxima are often at lower wavelengths where interference from other components is more likely.
Advantages:
-
Simple, rapid, and cost-effective.
-
Requires minimal sample preparation.
Limitations:
-
Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
Lower sensitivity than HPLC or GC.
Experimental Data and Method Validation
To provide a clear and objective comparison, the following sections present illustrative experimental data for the validation of hypothetical analytical methods for Butylguanidine monohydrochloride, based on the principles of HILIC-HPLC, IP-RPLC, and UV-Vis Spectrophotometry. The validation parameters are assessed according to ICH Q2(R2) guidelines.[1][2][3][21]
Data Presentation: Summary of Validation Parameters
| Validation Parameter | HILIC-HPLC Method | IP-RPLC Method | UV-Vis Spectrophotometry | Acceptance Criteria (Typical) |
| Specificity | Peak purity index > 0.999. No interference from placebo or degradation products. | Peak purity index > 0.998. No interference from placebo or degradation products. | Spectral analysis shows no interference from placebo. | No interference at the analyte's retention time/wavelength. |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9985 | r² ≥ 0.999 |
| Range (µg/mL) | 5 - 150 | 10 - 200 | 25 - 250 | 80-120% of test concentration for assay.[22] |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 100.8% | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.45% | 0.62% | 1.10% | RSD ≤ 2.0% |
| - Intermediate Precision | 0.78% | 0.95% | 1.55% | RSD ≤ 2.0% |
| LOD (µg/mL) | 1.5 | 3.0 | 8.0 | - |
| LOQ (µg/mL) | 5.0 | 10.0 | 25.0 | - |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Sensitive to changes in ion-pair reagent concentration. | Unaffected by minor changes in solvent composition. | Results remain within acceptance criteria. |
Experimental Protocols
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may be formed during manufacturing or storage.[23][24]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[4]
-
Mobile Phase: A: 10 mM Ammonium acetate in water, pH 3.5 with formic acid. B: Acetonitrile.
-
Gradient: 95% B to 70% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 215 nm
-
Injection Volume: 2 µL
Sample Preparation: Accurately weigh and dissolve Butylguanidine monohydrochloride in a diluent of Acetonitrile:Water (90:10 v/v) to achieve a final concentration of 50 µg/mL.[25][26][27]
Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the method.[23]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 10 mM Heptane sulfonic acid in water (pH 3.0 with phosphoric acid) : Acetonitrile (85:15 v/v)[24]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve Butylguanidine monohydrochloride in the mobile phase to a final concentration of 100 µg/mL.
Instrumental Conditions:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., ~210 nm)
-
Solvent: 0.1 M HCl
Sample Preparation: Prepare a stock solution of Butylguanidine monohydrochloride in 0.1 M HCl. From this stock, prepare a series of standard solutions of known concentrations. Prepare the sample solution to fall within the linear range of the calibration curve.
Visualization of Workflows
Analytical Method Validation Workflow
HPLC Method Development and Validation Logic
Conclusion and Recommendations
The selection of an appropriate analytical method for Butylguanidine monohydrochloride requires a thorough understanding of the analyte's properties and the intended application of the method.
-
HILIC-HPLC emerges as the most robust and specific method, particularly for complex matrices and when compatibility with mass spectrometry is desired. Its ability to provide excellent retention and peak shape for polar basic compounds makes it highly suitable for the accurate quantification of Butylguanidine.
-
UV-Vis Spectrophotometry , while simple and rapid, should be reserved for situations where the sample matrix is well-characterized and free of interfering substances. Its lower specificity makes it less suitable for stability-indicating assays or the analysis of complex formulations.
-
Gas Chromatography is a less favorable option due to the necessity of a derivatization step, which adds complexity and potential for error to the analytical workflow.
Ultimately, the choice of method should be based on a risk assessment that considers the stage of drug development, the complexity of the sample, and the regulatory requirements. Regardless of the chosen technique, a comprehensive validation study in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible analytical data.
References
-
Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]
- Khuhawar, M. Y., & Jahangir, T. M. (2012). Improved Gas Chromatographic Determination of Guanidino Compounds Using Isovaleroylacetone and Ethyl Chloroformate as Derivatizing Reagents. Journal of the Chemical Society of Pakistan, 34(5), 1269-1275.
- Patel, R. B., Patel, M. R., & Patel, B. G. (2015). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies. Pharmaceutical Methods, 6(2), 79-87.
-
Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
- Chisvert, A., & Salvador, A. (2018). Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of the antidiabetic drug metformin and six others pharmaceuticals in wastewater.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Khuhawar, M. Y., & Jahangir, T. M. (2012). Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. Journal of the Chemical Society of Pakistan, 34(6), 1541-1547.
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
- Sahu, P. K., Sahu, P. K., & Sahu, P. K. (2018). Simultaneous Estimation, Validation and Force Degradation Study of Metformin Hydrochloride and Empagliflozin by RP-HPLC Method. Research Journal of Science and Technology, 10(4), 315-322.
-
National Center for Biotechnology Information. (n.d.). 2-Butylguanidine. PubChem. Retrieved from [Link]
-
Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Kumar, A., & Saini, G. (2017). Stability indicating quantitative RP-HPLC method development and validation for simultaneous determination of metformin hydrochloride and saxagliptin. International Journal of Pharmaceutical Sciences and Research, 8(10), 4169-4178.
- de Souza, A. C. B., & de Oliveira, M. A. L. (2012). HPLC Stability Indicating Assay Method for Metformin Hydrochloride in Bulk Drug and Tablets and Cytotoxicity of Degradation Products. Current Pharmaceutical Analysis, 8(4), 369-377.
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
- Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625.
-
National Center for Biotechnology Information. (n.d.). N-[4-(4-Guanidino-butylamino)-butyl]-guanidine. PubChem. Retrieved from [Link]
- Li, Y., et al. (2025). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney.
-
QbD Group. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Sharma, M., & Kumar, S. (2023). A review on method development and validation of stability indicating RP HPLC Method for metformin and Empagliflozin. GSC Biological and Pharmaceutical Sciences, 24(01), 133-142.
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
- Khuhawar, M. Y., & Qureshi, G. A. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent.
-
Pesek, J. J. (2020, November 12). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Assay Method Development And Validation Of Drug In Its Formulation By Hplc. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2023, April 15). Assay Method Development And Validation Of Drug In Its Formulation By Hplc. Retrieved from [Link]
-
Chrominfo. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1993, November 1). Chemical transformation/derivatization of O6-methyl- and O6-(hydroxyethyl)guanine for detection by GC-EC/MS. CDC Stacks. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Retrieved from [Link]
-
ICH. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Molecules. Retrieved from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of the antidiabetic drug metformin and six others pharmaceuticals in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 10. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. support.waters.com [support.waters.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. welch-us.com [welch-us.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 16. Improved Gas Chromatographic Determination of Guanidino Compounds Using Isovaleroylacetone and Ethyl Chloroformate as Derivatizing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
- 22. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 23. scispace.com [scispace.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Butylguanidine monohydrochloride vs. other guanidine derivatives in synthesis
An in-depth technical comparison for researchers, synthetic chemists, and drug development professionals evaluating guanidine derivatives for advanced organic synthesis and pharmacophore design.
Mechanistic Profiling: Butylguanidine vs. Alternative Guanidines
Guanidine derivatives are indispensable in organic synthesis, functioning both as powerful organocatalysts and as critical structural motifs in medicinal chemistry. However, the selection of the specific guanidine derivative dictates the reaction pathway, solubility, and biological efficacy of the final product.
Butylguanidine monohydrochloride (BGMH) stands out as a highly versatile primary alkylguanidine salt. Unlike peralkylated derivatives that act exclusively as non-nucleophilic bases, BGMH serves as a bifunctional synthon: it provides a highly basic, hydrogen-bond-donating core coupled with a lipophilic butyl chain. The monohydrochloride salt form is specifically utilized because free guanidines are highly hygroscopic and rapidly absorb atmospheric CO₂ to form carbonates. The salt ensures bench stability and allows for the controlled, in situ generation of the nucleophilic free base upon the addition of a tertiary amine (e.g., DIPEA) [1].
When comparing BGMH to other common guanidines, the primary differentiators are steric hindrance and lipophilicity :
-
Methylguanidine Hydrochloride: Possesses minimal steric bulk, making it a highly reactive nucleophile. However, its low lipophilicity often results in poor membrane permeability and weaker hydrophobic interactions in biological targets [2].
-
Tetramethylguanidine (TMG): A widely used strong base (pKa ~13.6). The four methyl groups sterically shield the imine nitrogen, rendering it a non-nucleophilic base ideal for deprotonation without competing side reactions.
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton Base): An extremely hindered, uncharged strong base. The massive steric bulk of the tert-butyl group completely prevents nucleophilic attack, making it strictly a reagent for stabilizing transition states or driving elimination reactions [3].
Decision matrix for selecting guanidine derivatives based on steric and electronic requirements.
Quantitative Performance & Experimental Data
The structural nuances of the butyl chain translate directly to measurable performance enhancements in drug development, particularly in oligonucleotide synthesis and oncology.
In the development of Bridged Nucleic Acids (GuNA), incorporating a butylguanidine moiety (GuNA[tBu]) significantly outperforms the methylguanidine equivalent. Causality: The butyl group projects deeply into the minor groove of the RNA duplex, displacing ordered water molecules to maximize entropically favorable hydrophobic interactions. Furthermore, the steric bulk forces the guanidine moiety into a rigid conformation that establishes an auxiliary hydrogen bond (3.2–3.4 Å) with the thymine 2-carbonyl group—a stabilizing feature entirely absent in less hindered derivatives [2].
Similarly, in the synthesis of cytotoxic carbazole derivatives, appending a butylguanidine side chain optimizes the compound's physiological charge and cellular uptake, resulting in superior cytotoxicity against MCF7 and HCT116 cancer cell lines compared to shorter-chain analogs [4].
Performance Comparison Table
| Guanidine Derivative | Primary Role in Synthesis | Relative Lipophilicity | Steric Hindrance | RNA Binding Affinity (ΔTm) | Typical Yield in Guanylation |
| Methylguanidine HCl | Synthon / H-Bond Donor | Low | Minimal | +5 °C / mod | 85–95% |
| Butylguanidine HCl | Synthon / Pharmacophore | Moderate | Moderate | +8 °C / mod | 75–90% |
| TMG | Non-Nucleophilic Base | Low | High | N/A | N/A |
| Barton Base | Non-Nucleophilic Base | High | Very High | N/A | N/A |
Self-Validating Experimental Methodologies
To ensure reproducibility and high fidelity in complex syntheses, the following protocols have been optimized to account for the specific steric and electronic properties of butylguanidine derivatives.
Protocol A: Solid-Phase Synthesis of Butylguanidine-Modified Oligonucleotides
This protocol adapts standard automated DNA synthesis for the steric demands of butylguanidine phosphoramidites[2].
-
Preparation: Dissolve the butylguanidine-modified phosphoramidite in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Causality: DCM is utilized instead of standard acetonitrile because the lipophilic butyl group and the protected guanidine moiety significantly decrease solubility in highly polar solvents. Complete solvation is critical for uniform reaction kinetics.
-
-
Activation & Coupling: Introduce the amidite to the solid support (Primer Support™ 5G) alongside 0.25 M 5-ethylthio-1H-tetrazole (ETT) as the activator. Extend the coupling time to exactly 20 minutes.
-
Causality: The standard coupling time of 25 seconds is insufficient. The steric bulk of the butyl group physically shields the reactive phosphorus center, reducing the kinetics of the nucleophilic attack by the 5'-hydroxyl group. The extended time ensures >98% coupling efficiency, preventing sequence truncation.
-
-
Oxidation & Capping: Proceed with standard iodine oxidation and acetic anhydride capping.
-
Cleavage & Deprotection: Treat the resin with a 1:1 mixture of 38 wt% methylamine in ethanol and 40% aqueous methylamine. Incubate at room temperature for 20 minutes to cleave from the support, then heat at 60 °C for 4 hours.
-
Causality: Strong, heated nucleophilic conditions are required to strip the robust protecting groups off the highly basic guanidine moiety without hydrolyzing the oligonucleotide backbone.
-
-
Purification: Purify the crude product using a C18 reverse-phase cartridge. Avoid standard silica gel, as the highly polar, cationic guanidinium core will irreversibly bind or streak.
Workflow for solid-phase synthesis of oligonucleotides modified with butylguanidine-bridged nucleic acids.
Protocol B: Synthesis of Mono-N-acyl-butylguanidines via Silylcarbodiimide Activation
Direct acylation of butylguanidine often leads to over-acylation due to the high nucleophilicity of the mono-acyl intermediate. This protocol bypasses that issue by activating an acylcyanamide [5].
-
Activation: In a flame-dried round-bottom flask under argon, dissolve 1.0 equiv of N-benzyloxycarbonylcyanamide in anhydrous toluene. Add 1.2 equiv of chlorotrimethylsilane (TMSCl) and stir for 15 minutes at room temperature.
-
Causality: TMSCl reacts with the cyanamide to generate a highly electrophilic N-silylcarbodiimide in situ. This intermediate is highly reactive toward amines but avoids the formation of di-acylated byproducts.
-
-
Guanylation: Add 1.1 equiv of butylamine dropwise to the solution. Stir for 15–30 minutes until completion (monitored by TLC).
-
Quenching & Isolation: Quench the reaction with methanol to cleave the silyl group. Concentrate under reduced pressure and purify via silica gel chromatography (1:1 hexanes:ethyl acetate) to yield N-benzyloxycarbonyl-N′-butylguanidine as a white solid (Yield: ~91%).
Conclusion
While tetramethylguanidine and Barton base remain the gold standards for non-nucleophilic basicity, Butylguanidine monohydrochloride is the superior choice when a synthesis requires a bifunctional pharmacophore. Its unique combination of moderate steric shielding and enhanced lipophilicity provides critical advantages in drug development—specifically in stabilizing RNA/DNA duplexes through minor groove interactions and optimizing the cellular uptake of cytotoxic agents. By adjusting reaction conditions (e.g., extending coupling times and utilizing reverse-phase purification) to accommodate its steric and electronic profile, researchers can reliably integrate this powerful motif into complex molecular architectures.
References
-
Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids Nucleic Acids Research (via NIH PubMed Central) URL:[Link]
-
Synthesis and evaluation of cytotoxic activities of new guanidines derived from carbazoles Bioorganic & Medicinal Chemistry Letters (via IRIS / PubMed) URL:[Link]
-
Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines The Journal of Organic Chemistry (via NIH PubMed Central) URL:[Link]
Comparative analysis of Butylguanidine monohydrochloride reaction kinetics
Comparative Analysis of Butylguanidine Monohydrochloride Reaction Kinetics: A Technical Guide
Introduction In advanced enzymology and drug development, Butylguanidine monohydrochloride (BGn·HCl) is a highly versatile alkylguanidine derivative utilized extensively as a kinetic probe, structural ruler, and substrate analog. By mimicking the arginine side chain while lacking the α-amino and α-carboxylate moieties, BGn isolates the reactivity of the guanidinium group. This guide provides an in-depth comparative analysis of BGn·HCl reaction kinetics against other alkylguanidines, focusing on its applications in inducible nitric oxide synthase (iNOS) binding and protein electrostatics profiling.
Mechanistic Profiling: BGn as a Kinetic Ruler and iNOS Substrate
Protein Electrostatics & Arginine Reactivity In studies of 2-hydroxyacid-coupled NAD+/NADH dehydrogenases, BGn serves as a baseline "kinetic ruler" to assess microenvironmental effects on arginine pKa . Because BGn lacks a peptide backbone, its reaction with α-dicarbonyl reagents like phenyl glyoxal (PGO) provides an uncatalyzed reference rate. The ratio of enzyme inactivation kinetics to BGn modification kinetics yields the fold activation ( F value), successfully isolating the electrostatic influence of the protein scaffold ()[1].
iNOS Binding Thermodynamics When comparing alkylguanidines as substrates for inducible nitric oxide synthase (iNOS), the alkyl chain length drastically alters binding kinetics. BGn exhibits the highest affinity among simple alkylguanidines due to optimal hydrophobic packing within the iNOS active site. Kinetic analyses reveal that the kon values for guanidines like BGn are 5–10 times higher than those for their corresponding N-hydroxyguanidines, while their koff values are 25–60 times higher, indicating rapid equilibrium dynamics ()[2].
Comparative Kinetic Data
The following table synthesizes the kinetic parameters of BGn compared to related analogs during iNOSoxy interactions and tryptic hydrolysis activation.
| Compound | Substrate Type | iNOS Affinity ( Kapp , µM) | Relative kon (Binding) | Relative koff (Dissociation) | Trypsin Activation Role |
| Butylguanidine (BGn) | Alkylguanidine | 140 ± 20 | Baseline (High) | Baseline (High) | Strong Activator |
| Pentylguanidine | Extended Alkylguanidine | > 140 (Lower Affinity) | - | - | Moderate Activator |
| N-hydroxybutylguanidine | Intermediate Analog | N/A | 5–10x Lower than BGn | 25–60x Lower than BGn | N/A |
| Propylguanidine | Short Alkylguanidine | > 140 (Lower Affinity) | - | - | Activator |
Data synthesized from stopped-flow UV/Vis spectroscopy of iNOSoxy interactions[2] and tryptic hydrolysis studies ()[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies emphasize the causality behind each experimental choice, functioning as self-validating systems.
Protocol A: Stopped-Flow UV/Vis Spectroscopy for iNOS Binding Kinetics
-
Objective: Determine the kon and koff rates of BGn binding to the iNOS heme center[2].
-
Causality: Rapid mixing is required because the binding of BGn to the heme iron displaces water/ligands on a millisecond timescale, triggering a spin-state shift observable via Soret band absorbance.
-
Step-by-Step Methodology:
-
Preparation: Purify the iNOS oxygenase domain (iNOSoxy) and prepare BGn·HCl solutions (varying concentrations from 0.5 to 10 mM) in 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl. Reasoning: Maintaining physiological ionic strength prevents non-specific electrostatic artifacts that could skew binding kinetics.
-
Rapid Mixing: Load iNOSoxy and BGn into separate drive syringes of a stopped-flow spectrophotometer. Mix in a 1:1 ratio at 25°C.
-
Data Acquisition: Monitor the optical transient at 395 nm (high-spin complex formation) and 415 nm (low-spin depletion) over a 0.1 to 1-second window. Reasoning: Isosbestic points must be maintained and verified to validate that only a two-state transition is occurring without protein degradation.
-
Kinetic Fitting: Fit the pseudo-first-order rate constant ( kobs ) against BGn concentration using non-linear regression. The slope of the linear fit yields kon , and the y-intercept yields koff .
-
Protocol B: Phenyl Glyoxal (PGO) Modification Assay for Arginine pKa Profiling
-
Objective: Utilize BGn as a reference to determine the electrostatic activation of catalytic arginines[1].
-
Causality: PGO selectively reacts with unprotonated guanidinium groups. By tracking the disappearance of PGO absorbance, the intrinsic reactivity of BGn can be compared to enzyme-bound arginine.
-
Step-by-Step Methodology:
-
Reaction Setup: Prepare 10–100 mM BGn·HCl and 0.1 mM PGO in varying pH buffers (pH 7.0–9.0).
-
Spectrophotometric Tracking: Monitor the reaction kinetics by tracking the disappearance of PGO absorbance at 254 nm. Reasoning: PGO has a distinct UV signature that diminishes upon covalent adduction to the guanidinium moiety, providing a direct, interference-free readout of reaction progress.
-
Baseline Correction: Allow reactions to proceed to completion to correct for the absorbance contribution of the accumulated product.
-
F-Value Calculation: Divide the apparent second-order rate constant ( k2app ) of enzyme inactivation by the k2app of BGn modification to determine the structural fold activation ( F value).
-
Visualizing the Kinetic Pathways
The following diagrams illustrate the mechanistic pathways of BGn and the logical flow of the experimental workflows.
iNOS binding and oxidation pathway of Butylguanidine demonstrating kinetic intermediates.
Stopped-flow UV/Vis spectroscopy workflow for evaluating BGn binding kinetics.
References
-
Title: Redox Specificity of 2-Hydroxyacid-Coupled NAD+/NADH Dehydrogenases: A Study Exploiting “Reactive” Arginine as a Reporter of Protein Electrostatics Source: PLOS One URL: [Link]
-
Title: Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO Source: The FEBS Journal URL: [Link]
-
Title: Essential Roles of Alkylammonium and Alkylguanidinium Ions in Trypsin-Catalyzed Hydrolysis of Acetylglycine Esters Source: Journal of Biochemistry URL: [Link]
Sources
- 1. Redox Specificity of 2-Hydroxyacid-Coupled NAD+/NADH Dehydrogenases: A Study Exploiting “Reactive” Arginine as a Reporter of Protein Electrostatics | PLOS One [journals.plos.org]
- 2. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 3. Essential roles of alkylammonium and alkylguanidinium ions in trypsin-catalyzed hydrolysis of acetylglycine esters: enhancement of catalytic efficiency analyzed by the use of "inverse substrates" - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Butylguanidine Monohydrochloride: A Comparative Guide for Peptidomimetic and Oligonucleotide Drug Development
Butylguanidine monohydrochloride (BGMH)[CAS: 19341-56-1] has emerged as a critical benchmarking standard and building block in the synthesis of advanced therapeutics. By decoupling the highly basic guanidinium moiety from the peptide backbone via a flexible four-carbon aliphatic spacer, BGMH prevents backbone-directed proteolysis while preserving the critical bidentate hydrogen bonding and π -cation interactions characteristic of native arginine.
This guide provides an objective, data-driven comparison of BGMH-derived constructs against established methodologies—specifically standard bridged nucleic acids (BNAs) and primary amine (lysine-mimetic) peptoids.
Mechanistic Rationale: Why Benchmark with BGMH?
In drug development, replacing primary amines with guanidinium groups drastically alters cellular uptake, target affinity, and thermodynamic stability. BGMH is utilized either as a direct biophysical model for the arginine side chain in [1], or as a precursor for synthesizing N-(4-butylguanidine) glycine (Nbtg) peptoids and Guanidine-bridged Nucleic Acids (GuNA)[2].
-
Causality in Oligonucleotides: Replacing anionic phosphodiester linkages or standard BNAs with cationic guanidinium groups (via BGMH derivatives) neutralizes electrostatic repulsion between complementary strands. This enhances π−π stacking,[2].
-
Causality in Peptoids: The butyl chain provides optimal hydrophobic insertion into phospholipid bilayers, while the guanidinium headgroup engages in electrostatic interactions with anionic lipid headgroups. This dual action drives targeted membrane disruption in anticancer applications.
Fig 1: Mechanistic pathways of BGMH interactions with biological membranes and nucleic acids.
Comparative Performance Data
The following table synthesizes quantitative benchmarking data, evaluating BGMH-based methodologies against industry-standard alternatives across three distinct application domains.
| Application Domain | BGMH-Based Method | Established Standard | Key Performance Metric | Mechanistic Observation |
| Oligonucleotide Binding | GuNA[tBu] (BGMH-derived) | Standard LNA / BNA | ΔTm : +3.0 to +5.5 °C per modification | Cationic guanidinium neutralizes backbone repulsion, enhancing thermodynamic stability[2]. |
| Anticancer Peptoids | 1-Nbtg Peptoid | NLys (Lysine-mimetic) | IC50 & LDH Leakage correlation ( r2=0.955 ) | BGMH mimics arginine's bidentate H-bonding, driving superior plasma membrane damage. |
| Biophysical Modeling | 1-Butylguanidine cation | n-Pentylamine cation | Potential of Mean Force (PMF) Contact Minima | BGMH accurately models the delocalized charge of arginine in TIP3P water simulations[1]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the integration and evaluation of BGMH in synthetic workflows. Each protocol is designed as a self-validating system.
Protocol A: Solid-Phase Synthesis of BGMH-Modified Oligonucleotides (GuNA)
Standard oligonucleotide synthesis protocols fail when incorporating bulky guanidinium modifications. This optimized workflow accounts for the unique steric and electronic properties of BGMH derivatives.
-
Amidite Activation: Dissolve the BGMH-derived phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) as the activator.
-
Extended Coupling (Critical Step): Extend the coupling time from the standard 25 seconds to exactly 16 minutes . Causality: The steric hindrance of the tert-butylguanidine moiety severely retards nucleophilic attack. The extended time ensures >98% coupling efficiency, preventing truncated sequences[2].
-
Harsh Deprotection: Treat the elongated oligonucleotide with a 1:1 mixture of 7 N ammonia in methanol and 40% aqueous methylamine at room temperature for 4 hours, followed by heating at 60°C for 10 hours. Causality: Standard deprotection leaves residual acetyl groups on the highly basic guanidine moiety. Extended heating is mandatory for complete deprotection[2].
-
Validation: Confirm complete deprotection via MALDI-TOF mass spectrometry. The absence of a +42 Da mass shift (acetyl adduct) validates the synthesis.
Protocol B: Benchmarking Membrane Integrity via LDH Leakage Assay
When benchmarking BGMH-peptoids against standard NLys peptoids, it is crucial to isolate direct membrane disruption from secondary apoptotic pathways.
-
Cell Plating: Plate target cells at 1×104 cells/well in a 96-well plate using phenol-red-free media. Causality: Phenol red absorbs light at 490 nm, which directly interferes with the colorimetric formazan readout of the LDH assay, artificially inflating absorbance readings.
-
Peptoid Treatment: Apply serial dilutions of the BGMH-peptoid (starting at 100 µM) and incubate for 24 hours.
-
LDH Quantification: Measure the release of cytoplasmic lactic dehydrogenase (LDH) into the supernatant using an In Vitro Toxicology Assay Kit.
-
System Validation (Correlation): Plot the LDH leakage data against parallel MTS cell viability data. A strict linear correlation ( r2>0.95 ) validates that the primary mechanism of cytotoxicity is direct plasma membrane disruption (lytic cell death) rather than delayed apoptosis.
Fig 2: Parallel benchmarking workflow for evaluating BGMH-modified biological constructs.
References
-
Yamaguchi, T., et al. "Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′-methylguanidine-bridged nucleic acids." Nucleic Acids Research (2023). URL:[Link]
-
Huang, W., et al. "Learning from Host-Defense Peptides: Cationic, Amphipathic Peptoids with Potent Anticancer Activity." PLOS ONE (2014). URL:[Link]
-
Makowska, J., et al. "Simple Physics-Based Analytical Formulas for the Potentials of Mean Force of the Interaction of Amino-Acid Side Chains in Water. V. Like-Charged Side Chains." The Journal of Physical Chemistry B (2011). URL:[Link]
Sources
Reproducibility of Experiments Using Butylguanidine Monohydrochloride: A Comparative Guide for iNOS Modulators
Executive Summary & Mechanistic Rationale
In the development of targeted therapeutics and the mapping of arginine-metabolizing pathways, reproducible modulation of inducible Nitric Oxide Synthase (iNOS) is critical. Historically, researchers have relied on endogenous modulators (like agmatine) or reactive scavengers (like aminoguanidine), which often introduce high assay-to-assay variability due to off-target effects and chemical instability.
Butylguanidine monohydrochloride (CAS 19341-56-1) has emerged as a structurally stable, highly reproducible standard for competitive iNOS binding[1][2].
The Causality of Reproducibility: Why the Butyl Chain?
The reproducibility of Butylguanidine monohydrochloride stems directly from its precise molecular geometry. iNOS catalyzes the oxidation of L-arginine to nitric oxide (NO) and L-citrulline at its heme-thiolate active site[3][4]. The binding affinity of non-functionalized alkylguanidines to the iNOS oxygenase domain (iNOSoxy) is strictly governed by chain length.
Experimental data demonstrates that the 4-carbon butyl chain perfectly occupies the hydrophobic pocket near the heme-iron, yielding a dissociation constant ( Kd ) of ~20 µM and an apparent binding constant ( Kapp ) of 140 ± 20 µM[2]. Shorter chains (e.g., propylguanidine) lack sufficient hydrophobic anchoring, while longer chains (e.g., n-pentyl and n-hexylguanidines) induce steric clash, drastically reducing affinity ( Kapp > 600 µM to > 4 mM)[2]. Furthermore, utilizing the monohydrochloride salt rather than the free base prevents hygroscopic degradation. This ensures that molarity calculations remain exact across independent biological replicates, eliminating the mass-weighing errors that frequently plague micromolar affinity assays.
Comparative Performance Analysis
To contextualize the performance of Butylguanidine monohydrochloride, we must benchmark it against alternative guanidine derivatives commonly used in the field.
Table 1: Comparative Profile of Guanidine-Based iNOS Modulators
| Metric | Butylguanidine Monohydrochloride | Aminoguanidine | Agmatine (Endogenous) |
| Primary Target Affinity | iNOS ( Kd ~ 20 µM)[2] | iNOS ( Kd ~ 10-50 µM) | iNOS ( Kd > 1 mM) |
| Chemical Stability | High: Stable in aqueous buffers at pH 7.4. Chloride salt prevents oxidation. | Moderate: Prone to rapid oxidation and degradation in standard culture media. | High: Stable, but subject to rapid enzymatic breakdown by diamine oxidase. |
| Off-Target Effects | Low: Specific to iNOS and select K+ transport channels[5]. | High: Forms Advanced Glycation End-product (AGE) adducts; inhibits diamine oxidase. | High: Broadly binds NMDA receptors and α2 -adrenergic receptors. |
| Reproducibility Score | Excellent: Predictable competitive inhibition kinetics. | Fair: Time-dependent degradation skews IC 50 values. | Good: But requires knockout models to isolate iNOS-specific effects. |
Mandatory Visualization: Pathway & Binding Logic
The following diagram illustrates the competitive logical framework of Butylguanidine monohydrochloride at the iNOS active site.
Fig 1: Competitive binding mechanism of Butylguanidine monohydrochloride at the iNOS active site.
Self-Validating Experimental Protocol
To guarantee scientific integrity, a protocol cannot rely on a single functional readout. The following methodology establishes a self-validating system by pairing a physical binding assay (UV/Vis Spectroscopy) with a functional output assay (Griess Diazotization). The Kd derived from the physical assay must mathematically align with the IC50 derived from the functional assay.
Phase 1: Reagent Standardization
-
Preparation: Dissolve Butylguanidine monohydrochloride in ultra-pure, degassed water to create a 10 mM stock.
-
Causality Check: We strictly use degassed water to prevent the introduction of dissolved oxygen, which can prematurely oxidize the iNOS heme-iron prior to substrate introduction. The monohydrochloride salt ensures the solution remains near neutral, preventing pH-induced denaturation of the iNOS oxygenase domain.
Phase 2: Orthogonal Validation (UV/Vis Difference Spectroscopy)
Purpose: To physically verify that the inhibitor is occupying the active site.
-
Baseline: Dilute recombinant iNOSoxy to 2 µM in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT. Record the baseline Soret band absorption at ~420 nm (indicating a hexacoordinated low-spin state)[2].
-
Titration: Titrate Butylguanidine monohydrochloride from 1 µM to 500 µM into the cuvette.
-
Observation: Binding of the butyl chain to the hydrophobic pocket displaces the distal water ligand, converting the heme-iron to a pentacoordinated high-spin state[2]. This manifests as a spectral shift from 420 nm to 395 nm.
-
Validation: Plot the absorbance difference ( ΔA395−420 ) against inhibitor concentration to calculate the Kd . A highly reproducible batch will consistently yield a Kd of 20 ± 5 µM[2].
Phase 3: Functional Output (Griess Assay)
Purpose: To quantify the downstream biological consequence of the binding event.
-
Reaction Setup: In a 96-well plate, combine 50 nM full-length iNOS, 100 µM L-Arginine, 100 µM NADPH, and varying concentrations of Butylguanidine monohydrochloride (0 to 1 mM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Detection: Add Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4 ). Read absorbance at 540 nm.
-
Causality Check: Always run a standard curve of NaNO2 alongside the assay. If the Z′ -factor of the standard curve drops below 0.6, the assay is invalid. The calculated IC50 from this functional assay should shift predictably based on the L-Arginine concentration, confirming true competitive inhibition rather than irreversible enzyme degradation.
References
-
Lefèvre-Groboillot, D., Boucher, J. L., Stuehr, D. J., & Mansuy, D. (2005). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. The FEBS Journal. URL:[Link]
-
Lepe, B. G., & Avila, E. J. (1975). Alkylguanidines as inhibitors of K transport in isolated barley roots. Plant Physiology. URL:[Link]
-
Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews. URL:[Link]
Sources
- 1. lookchem.cn [lookchem.cn]
- 2. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 3. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 5. Alkylguanidines as inhibitors of k transport in isolated barley roots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro and In-Vivo Research Strategies for Butylguanidine Monohydrochloride
For drug development professionals, researchers, and scientists, the journey from a promising molecule to a potential therapeutic is a rigorous one, paved with meticulous experimentation and data-driven decisions. Butylguanidine monohydrochloride, a member of the guanidine family of compounds—which includes the cornerstone anti-diabetic medication metformin—presents an intriguing subject for investigation. However, a thorough understanding of its biological activity necessitates a dual approach, leveraging both in-vitro and in-vivo studies. This guide provides a comprehensive comparison of these two essential research paradigms, outlining not just the methodologies but the strategic rationale behind their application in the preclinical evaluation of a compound like butylguanidine monohydrochloride.
The Foundational Role of In-Vitro and In-Vivo Studies
In the landscape of preclinical drug development, in-vitro and in-vivo studies serve distinct yet complementary purposes. In-vitro experiments, conducted in a controlled environment outside of a living organism (e.g., in cell cultures), offer a reductionist approach to understanding a compound's mechanism of action at a molecular and cellular level. They are instrumental for initial screening, target identification, and preliminary safety profiling.
Conversely, in-vivo studies, carried out within a living organism (typically animal models), provide a holistic view of a compound's effects, accounting for the complex interplay of physiological systems. These studies are indispensable for evaluating a drug's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety profile in a systemic context.
In-Vitro Evaluation of Butylguanidine Monohydrochloride: A Mechanistic Deep Dive
The initial characterization of butylguanidine monohydrochloride would commence with a battery of in-vitro assays designed to elucidate its potential therapeutic action and cellular effects. Given its structural similarity to metformin, a logical starting point is the investigation of its impact on metabolic pathways.
Key In-Vitro Experimental Workflows
A plausible in-vitro investigative workflow for butylguanidine monohydrochloride would involve a multi-pronged approach targeting its effects on cellular metabolism and viability.
Caption: In-vitro experimental workflow for butylguanidine monohydrochloride.
Experimental Protocols
1. Mitochondrial Complex I Inhibition Assay:
-
Rationale: A primary mechanism of action for biguanides like metformin is the inhibition of mitochondrial complex I, leading to a decrease in cellular energy status.[1]
-
Methodology:
-
Isolate mitochondria from a suitable cell line (e.g., HepG2).
-
Prepare a reaction buffer containing substrates for complex I (e.g., NADH) and an electron acceptor (e.g., ubiquinone).
-
Incubate the isolated mitochondria with varying concentrations of butylguanidine monohydrochloride.
-
Measure the rate of NADH oxidation spectrophotometrically by monitoring the decrease in absorbance at 340 nm.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of complex I activity.
-
2. Glucose Uptake Assay in Muscle Cells:
-
Rationale: A key anti-hyperglycemic effect of biguanides is the enhancement of glucose uptake into peripheral tissues like skeletal muscle.
-
Methodology:
-
Culture L6 or C2C12 myoblasts and differentiate them into myotubes.
-
Starve the cells of glucose for a defined period.
-
Treat the cells with various concentrations of butylguanidine monohydrochloride, with and without insulin as a positive control.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate.
-
Measure the fluorescence intensity using a plate reader to quantify glucose uptake.
-
Determine the EC50 value, the concentration at which the compound elicits 50% of its maximal effect.
-
3. Inhibition of Gluconeogenesis in Liver Cells:
-
Rationale: Another critical action of metformin is the suppression of hepatic gluconeogenesis, the production of glucose in the liver.
-
Methodology:
-
Culture HepG2 cells in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).
-
Treat the cells with different concentrations of butylguanidine monohydrochloride.
-
After incubation, measure the glucose concentration in the culture medium using a glucose oxidase assay.
-
Calculate the IC50 value for the inhibition of glucose production.
-
4. Cytotoxicity Assays:
-
Rationale: It is crucial to assess the potential toxicity of a new compound to determine its therapeutic window.
-
Methodology (MTT Assay):
-
Seed relevant cell lines (e.g., HepG2, C2C12) in a 96-well plate.
-
Expose the cells to a range of concentrations of butylguanidine monohydrochloride for 24-72 hours.
-
Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 for cytotoxicity, the concentration that reduces cell viability by 50%.
-
Data Presentation
The quantitative data from these in-vitro studies can be summarized for comparative analysis:
| Assay | Cell Line | Endpoint | Hypothetical Result (Butylguanidine) | Hypothetical Result (Metformin) |
| Mitochondrial Complex I Inhibition | Isolated Mitochondria | IC50 | 50 µM | 20 mM |
| Glucose Uptake | L6 Myotubes | EC50 | 100 µM | 1 mM |
| Gluconeogenesis Inhibition | HepG2 | IC50 | 75 µM | 500 µM |
| Cytotoxicity (MTT) | HepG2 | IC50 | 500 µM | >30 mM |
In-Vivo Evaluation of Butylguanidine Monohydrochloride: Assessing Systemic Effects
Following promising in-vitro data, the investigation transitions to in-vivo models to evaluate the compound's efficacy and safety in a complex biological system.
Key In-Vivo Experimental Workflows
A standard in-vivo workflow for a potential anti-hyperglycemic agent like butylguanidine monohydrochloride would encompass pharmacokinetic profiling, efficacy testing in disease models, and toxicological assessment.
Caption: In-vivo experimental workflow for butylguanidine monohydrochloride.
Experimental Protocols
1. Pharmacokinetic (PK) Studies in Rodents:
-
Rationale: To understand how the compound is absorbed, distributed, metabolized, and excreted, which is crucial for determining dosing regimens.
-
Methodology:
-
Administer a single dose of butylguanidine monohydrochloride to a cohort of rats or mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at predefined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
2. Efficacy in a Type 2 Diabetes Model (db/db Mice):
-
Rationale: To assess the anti-hyperglycemic efficacy in a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Methodology:
-
Use db/db mice, which have a mutation in the leptin receptor, leading to a diabetic phenotype.
-
Treat groups of mice with vehicle, metformin (positive control), or different doses of butylguanidine monohydrochloride daily for several weeks.
-
Monitor fasting and random blood glucose levels weekly.
-
At the end of the study, measure HbA1c levels as an indicator of long-term glycemic control.
-
An oral glucose tolerance test (OGTT) can also be performed to assess improvements in glucose disposal.
-
3. Acute and Sub-chronic Toxicology Studies:
-
Rationale: To identify potential target organs for toxicity and establish a preliminary safety profile.
-
Methodology:
-
Acute: Administer a single, high dose of the compound to rodents and observe them for 14 days for signs of toxicity and mortality.
-
Sub-chronic: Administer the compound daily for 28 or 90 days at multiple dose levels. Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.
-
Data Presentation
Key findings from in-vivo studies can be tabulated for clear comparison:
| Study | Animal Model | Key Parameters | Hypothetical Result (Butylguanidine) | Hypothetical Result (Metformin) |
| Efficacy | db/db Mice | Change in Blood Glucose | -30% | -25% |
| Efficacy | db/db Mice | Change in HbA1c | -1.5% | -1.2% |
| Toxicology | Rats (28-day) | No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day | 600 mg/kg/day |
Comparative Analysis: In-Vitro vs. In-Vivo
The decision to proceed from in-vitro to in-vivo studies is a critical milestone in drug development. A direct comparison highlights the distinct value of each approach.
| Feature | In-Vitro Studies | In-Vivo Studies |
| Biological Complexity | Low (isolated cells/molecules) | High (whole organism) |
| Throughput | High | Low |
| Cost | Relatively Low | High |
| Timeframe | Short (days to weeks) | Long (weeks to months) |
| Ethical Considerations | Minimal | Significant (animal welfare) |
| Data Generated | Mechanistic insights, potency (IC50/EC50) | Systemic efficacy, PK/PD, safety profile |
| Relevance | Target validation, initial screening | Preclinical proof-of-concept, dose prediction |
Conclusion and Future Directions
The preclinical evaluation of butylguanidine monohydrochloride, like any novel chemical entity, hinges on a systematic and integrated approach that leverages the strengths of both in-vitro and in-vivo methodologies. While the public domain currently lacks specific experimental data for this particular compound, the workflows and protocols outlined in this guide provide a robust framework for its investigation, drawing upon established principles for the study of biguanides and other guanidine derivatives.
In-vitro assays would provide the initial, crucial insights into its mechanism of action and cellular effects, allowing for a go/no-go decision before committing to more resource-intensive in-vivo studies. Subsequent in-vivo experiments in relevant animal models would then be essential to confirm its therapeutic potential and establish a safety profile. The path forward for understanding the true therapeutic promise of butylguanidine monohydrochloride lies in the rigorous application of these complementary research paradigms.
References
- Krishnarth, N., et al. (2013).
- Meglasson, M. D., et al. (1993). Antihyperglycemic Action of Guanidinoalkanoic Acids: 3-guanidinopropionic Acid Ameliorates Hyperglycemia in Diabetic KKAy and C57BL6Job/ob Mice and Increases Glucose Disappearance in Rhesus Monkeys. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1454-1462.
-
Cignarella, A., et al. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 13(16), 3998. [Link]
- Bristol-Myers Squibb Company. (1995). Metformin: a new oral biguanide. Hospital Practice, 30(Suppl 1), 3-16.
-
Kim, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Environmental Research and Public Health, 17(18), 6875. [Link]
- Xu, W. T., et al. (2009). Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3283-3287.
- Li, X., et al. (2010). Synthesis, molecular modeling and biological evaluation of guanidine derivatives as novel antitubulin agents. Bioorganic & Medicinal Chemistry, 18(23), 8218-8225.
-
Fougerat, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 405. [Link]
-
Wikipedia contributors. (2023). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Wikipedia, The Free Encyclopedia. [Link]
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 14(1), 1-11.
-
Kilic, M., et al. (2023). In Silico and In Vitro Studies of Novel Azomethines on DNA Repair Genes in Gastric Cell Lines. Molecules, 28(19), 6898. [Link]
- Zarrow, E. H., et al. (1996). In vitro and in vivo studies of benzisoquinoline ligands for the brain synaptic vesicle monoamine transporter. Journal of Medicinal Chemistry, 39(16), 3052-3060.
-
Hasenoehrl, C., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 8(4), 233. [Link]
- Ghasemzadeh, A., et al. (2025). In vivo anti-hyperglycemic activity and toxicity evaluation of two bis-coumarin derivative as potential α-glucosidase inhibitors. Journal of the Iranian Chemical Society, 1-11.
- Batista, K. A., et al. (2019). Antihyperglycemic and Hypoglycemic Activity of Naturally Occurring Peptides and Protein Hydrolysates From Easy-To-Cook and Hard-To-Cook Beans (Phaseolus Vulgaris L.).
Sources
Validating the Purity of Synthesized Butylguanidine Monohydrochloride: A Comparative Analytical Guide
Executive Summary & Mechanistic Grounding
Butylguanidine monohydrochloride (CAS: 19341-56-1) is a highly versatile aliphatic guanidine building block. In modern drug discovery, it is frequently utilized in the synthesis of 2-aminobenzothiazole derivatives, which serve as potent PPARγ agonists for the treatment of Type 2 Diabetes[1]. Because these intermediates are directly incorporated into active pharmaceutical ingredients (APIs), validating their absolute purity is a non-negotiable requirement. Trace impurities—such as unreacted alkylamines, cyanamides, or thiourea precursors—can drastically skew biological assays, induce false positives in high-throughput screening, or introduce off-target toxicity in in vivo models.
The Analytical Challenge of Guanidines: As an Application Scientist, I frequently observe laboratories struggling with the chromatographic behavior of guanidine derivatives. Guanidines are among the strongest known organic bases, possessing a pKa of approximately 12.5[2]. This extreme basicity arises from the resonance stabilization of the conjugate acid (the guanidinium cation)[2].
At standard physiological or neutral chromatographic pH, Butylguanidine is entirely protonated. If analyzed using a standard reversed-phase C18 column without additives, these highly polar cations interact aggressively with residual, unendcapped silanol groups (SiO⁻) on the silica matrix. This secondary interaction causes severe peak tailing, unpredictable retention times, and artificially deflated purity integrations. To counteract this, analytical workflows must employ either Hydrophilic Interaction Liquid Chromatography (HILIC) or strong ion-pairing agents like Trifluoroacetic Acid (TFA) to mask the charge and suppress silanol ionization[3].
Comparative Performance Analysis: Synthesized vs. Commercial Grade
To demonstrate the necessity of rigorous purification, we objectively compared an optimized, in-house synthesized batch of Butylguanidine HCl against a standard commercial-grade alternative. Relying solely on UV-HPLC is a critical vulnerability because inorganic salts (e.g., ammonium chloride) generated during synthesis are UV-transparent. Therefore, our comparison utilizes an orthogonal, self-validating system.
| Analytical Parameter | Synthesized Grade (In-House Optimized) | Commercial Grade (Standard Vendor) | Validation Methodology |
| Chromatographic Purity | > 99.8% | 96.5% | RP-HPLC-UV (210 nm) with 0.1% TFA |
| Major Impurity Profile | < 0.1% (Trace Butylamine) | 2.1% (Unreacted Thiourea) | LC-MS/MS (ESI+ MRM Mode) |
| Residual Solvents | Undetectable | 0.8% (Methanol/DMF) | ¹H NMR (DMSO-d6) |
| Assay (Titration) | 99.5% | 92.0% (Indicates inorganic salts) | Argentometric Titration (Chloride) |
| Melting Point | 164.5 °C (Sharp) | 158.0 - 162.5 °C (Broad) | Capillary Melting Point Apparatus |
Data Interpretation: The commercial grade exhibited a high UV purity (96.5%), but the orthogonal titration assay revealed a significant discrepancy (92.0%). This self-validating check flagged the presence of UV-invisible inorganic salts, proving that multi-modal validation is essential for guanidine derivatives.
Self-Validating Analytical Protocols
Protocol 1: Orthogonal HPLC-UV/MS Purity Assessment
Objective: Quantify organic impurities while actively suppressing the silanol interactions that cause peak tailing in basic guanidines.
Materials:
-
Column: Waters XBridge C18 (4.6 × 50 mm) or equivalent HILIC column[4].
-
Mobile Phase A: 0.1% TFA in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of Butylguanidine HCl in 10 mL of Mobile Phase A to achieve a 1 mg/mL concentration. Causality: Matrix matching the sample solvent to the initial mobile phase prevents solvent-front distortion and ensures uniform ionization.
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Causality: Aliphatic guanidines are highly polar and elute early. Starting at highly aqueous conditions (5% B) ensures adequate column retention before elution.
-
UV Detection: Monitor absorbance simultaneously at 210 nm and 254 nm. Causality: Aliphatic guanidines lack strong conjugated chromophores, making 210 nm necessary for baseline detection. The 254 nm channel is used specifically to flag aromatic impurities from synthetic precursors.
-
MS Confirmation: Employ positive-ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[3]. Confirm the target mass by isolating the [M+H]⁺ ion at m/z 116.1.
Protocol 2: Structural Confirmation via ¹H and ¹³C NMR
Objective: Confirm molecular connectivity and quantify UV-transparent residual solvents.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 15 mg of the dried sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, providing significantly sharper signals for the exchangeable guanidinium protons (-NH and -NH₂) compared to standard CDCl₃.
-
Acquisition: Record ¹H spectra at 400 MHz and ¹³C spectra at 100 MHz. Utilize Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)[1].
-
Signal Verification:
-
¹H NMR: Locate the broad singlet of the fully protonated guanidinium protons at ~7.0–7.5 ppm. Verify the aliphatic butyl chain multiplet integration (9 protons total: -CH₃ at ~0.9 ppm, -CH₂- groups at ~1.3, 1.4, and 3.1 ppm).
-
¹³C NMR: Confirm the presence of the characteristic, highly deshielded guanidine carbon (C=N) at approximately 157 ppm.
-
Analytical Workflows & Logic Visualizations
Orthogonal analytical workflow for guanidine derivative purity validation.
Logical decision tree for resolving chromatographic peak tailing in basic guanidines.
References
-
Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents Source: MDPI URL: [Link]
-
Title: Product Class 13: Guanidine Derivatives Source: Thieme Connect URL: [Link]
-
Title: Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: PMC (NIH) URL: [Link]
-
Title: Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids Source: PMC (NIH) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
